VU0467154
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-3,4-dimethyl-N-[[4-(trifluoromethylsulfonyl)phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S2/c1-8-9(2)23-24-16-12(8)13(21)14(28-16)15(25)22-7-10-3-5-11(6-4-10)29(26,27)17(18,19)20/h3-6H,7,21H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSFKIFLJPECRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VU0467154 on the M4 Muscarinic Receptor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).[1][2] It does not activate the M4 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[1] This is achieved by binding to an allosteric site, a location on the receptor distinct from the orthosteric site where ACh binds. This modulation increases both the binding affinity and the functional efficacy of ACh. This compound has demonstrated efficacy in various preclinical rodent models, reversing cognitive and behavioral deficits associated with conditions like schizophrenia and Alzheimer's disease, positioning it as a critical tool for studying M4 receptor function and a lead for therapeutic development.[1][3]
Core Mechanism of Action: Positive Allosteric Modulation
The primary mechanism of action of this compound is positive allosteric modulation. Unlike direct agonists, PAMs offer a more nuanced approach to augmenting signaling by enhancing the effects of the endogenous neurotransmitter. This preserves the natural spatial and temporal patterns of receptor activation.
This compound binds to its allosteric site on the M4 receptor, inducing a conformational change that results in:
-
Increased Affinity for Acetylcholine: this compound increases the M4 receptor's affinity for ACh, meaning that a lower concentration of ACh is required to elicit a response. This is often quantified as an increase in agonist potency (a leftward shift in the concentration-response curve). For instance, this compound has been shown to increase the affinity of ACh for the rat M4 receptor by approximately 14.5-fold.
-
Increased Efficacy of Acetylcholine: The modulator enhances the maximal response that ACh can produce at the receptor. This potentiation of the signaling cascade leads to a more robust cellular response upon ACh binding.
This dual action on affinity and efficacy makes this compound a powerful potentiator of endogenous cholinergic signaling in neural circuits where M4 receptors are expressed.
References
Unveiling VU0467154: A Technical Guide to a Selective M4 Muscarinic Receptor Potentiator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VU0467154, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). This document details its chemical properties, mechanism of action, key experimental data, and relevant protocols to support further research and development in the fields of neuroscience and pharmacology.
Chemical Identity and Structure
This compound is a synthetic small molecule that exhibits high potency and selectivity for the M4 muscarinic acetylcholine receptor. Its chemical structure and properties are fundamental to its biological activity.
Chemical Structure:
Systematic (IUPAC) Name: 5-Amino-3,4-dimethyl-N-[[4-(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide[1]
Key Chemical Data:
| Property | Value |
| Molecular Formula | C₁₇H₁₅F₃N₄O₃S₂[2] |
| Molecular Weight | 444.45 g/mol [2] |
| CAS Number | 1451993-15-9[2] |
| SMILES | O=C(C1=C(N)C2=C(C)C(C)=NN=C2S1)NCC3=CC=C(S(=O)(C(F)(F)F)=O)C=C3[1] |
| Appearance | Tan Solid or Yellow solid powder |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathway
This compound functions as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand acetylcholine (ACh), PAMs bind to a distinct, allosteric site. This binding event does not activate the receptor on its own but rather potentiates the receptor's response to ACh. This modulation enhances the affinity and/or efficacy of the endogenous neurotransmitter, leading to an amplified downstream signal.
The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins. Upon activation, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits can also modulate other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Below is a diagram illustrating the canonical M4 receptor signaling pathway and the modulatory role of this compound.
References
VU0467154: A Selective M4 Positive Allosteric Modulator - A Technical Guide
Abstract: This document provides a comprehensive technical overview of VU0467154, a novel, potent, and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). This compound has emerged as a critical in vivo tool compound for elucidating the therapeutic potential of M4 receptor modulation in neuropsychiatric disorders, particularly schizophrenia. This guide details its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and key experimental protocols, presenting quantitative data in structured tables and visualizing complex processes with detailed diagrams.
Introduction
This compound, chemically known as 5-amino-3,4-dimethyl-N-(4-((trifluoromethyl)sulfonyl)benzyl)thieno[2,3-c]pyridazine-6-carboxamide, is a pioneering molecule in the study of muscarinic receptor pharmacology.[1][2][3] Unlike orthosteric agonists that directly activate receptors, this compound acts as a positive allosteric modulator (PAM), binding to a distinct site on the M4 receptor to enhance its response to the endogenous neurotransmitter, acetylcholine (ACh).[4][5] This mode of action offers a more nuanced approach to receptor modulation, potentially leading to improved therapeutic windows and reduced side effects compared to traditional agonists. With its enhanced in vitro potency and favorable rodent pharmacokinetic properties, this compound has enabled extensive research into the role of M4 receptors in cognition and psychosis.
Mechanism of Action
This compound does not activate the M4 receptor on its own. Instead, it potentiates the receptor's response to ACh. This is achieved by binding to an allosteric site—a location on the receptor distinct from the ACh binding site—which increases the affinity of ACh for the receptor and/or enhances the efficiency of signal transduction upon ACh binding. This selective amplification of endogenous cholinergic signaling in M4-expressing circuits is a key feature of its therapeutic potential. The M4 receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. This mechanism is thought to underlie its ability to modulate neurotransmitter release, particularly dopamine in the striatum.
References
- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Challenges in the development of an M4 PAM in vivo tool compound: The discovery of this compound and unexpected DMPK profiles of close analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
An In-depth Examination of its Primary Research Applications, Experimental Protocols, and Signaling Pathways
VU0467154 has emerged as a pivotal research tool in neuroscience, offering high selectivity as a positive allosteric modulator (PAM) for the M4 muscarinic acetylcholine receptor (mAChR). Its utility in preclinical studies has significantly advanced the understanding of the M4 receptor's role in various neuropsychiatric disorders, including schizophrenia, Alzheimer's disease, and Rett syndrome. This guide provides a comprehensive overview of this compound's core applications, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Core Applications and Efficacy
This compound is primarily utilized to investigate the therapeutic potential of M4 receptor modulation. It does not activate the M4 receptor directly but potentiates the receptor's response to the endogenous agonist, acetylcholine (ACh).[1][2] This allosteric mechanism provides a more nuanced approach to receptor modulation, preserving the temporal and spatial dynamics of natural cholinergic signaling.[3]
The principal research applications of this compound include:
-
Antipsychotic-like Activity: A significant body of research has focused on this compound's ability to reverse the behavioral effects of N-methyl-D-aspartate receptor (NMDAR) antagonists like MK-801 and psychostimulants such as amphetamine.[4][5] These models are widely used to screen for antipsychotic potential, particularly for the positive symptoms of schizophrenia.
-
Cognitive Enhancement: Studies have demonstrated that this compound can improve performance in various learning and memory paradigms. It has been shown to enhance the acquisition of memory in tasks like contextual and cue-mediated fear conditioning and to reverse cognitive deficits induced by NMDAR antagonists. This suggests a potential role for M4 PAMs in treating the cognitive impairments associated with schizophrenia and other disorders.
-
Modulation of Synaptic Transmission: Electrophysiological studies have revealed that M4 PAMs, including this compound, can depress excitatory synaptic transmission in key brain regions like the hippocampus. This provides a cellular-level mechanism for its observed behavioral effects.
-
Investigation of Neurodevelopmental Disorders: Research has extended to models of Rett syndrome, where this compound has shown efficacy in rescuing respiratory, social, and cognitive phenotypes.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound, compiled from multiple primary research articles.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Target | Species | Assay Type | Parameter | Value | Reference |
| M4 mAChR | Rat | Calcium Mobilization | pEC50 | 7.75 ± 0.06 | |
| M4 mAChR | Rat | Calcium Mobilization | EC50 | 17.7 nM | |
| M4 mAChR | Human | Calcium Mobilization | pEC50 | 6.20 ± 0.06 | |
| M4 mAChR | Human | Calcium Mobilization | EC50 | 627 nM | |
| M4 mAChR | Cynomolgus Monkey | Calcium Mobilization | pEC50 | 6.00 ± 0.09 | |
| M4 mAChR | Cynomolgus Monkey | Calcium Mobilization | EC50 | 1000 nM | |
| M1, M2, M3, M5 mAChR | Rat & Human | Calcium Mobilization | Activity | No potentiation of ACh response |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Behavioral Assay | Dosing (mg/kg, i.p.) | Efficacy | Reference |
| Schizophrenia (NMDAR Hypofunction) | Mouse | MK-801-induced Hyperlocomotion | 0.3 - 30 | Dose-dependent reversal | |
| Schizophrenia (NMDAR Hypofunction) | Mouse | MK-801-induced Deficits in Contextual Fear Conditioning | 10 | Attenuation of deficits | |
| Schizophrenia (Dopaminergic Hyperactivity) | Rat | Amphetamine-induced Hyperlocomotion | 1 - 56.6 (p.o. or i.p.) | Reversal of hyperlocomotion | |
| Cognition | Mouse | Cue-mediated Conditioned Freezing | 10 (10-day regimen) | Improved acquisition of memory | |
| Rett Syndrome (Mecp2+/-) | Mouse | Contextual Fear Conditioning | 3 | Significant increase in freezing behavior | |
| Rett Syndrome (Mecp2+/-) | Mouse | Apnea Rescue | 3 | Significant reduction in apneas | |
| Tourette Syndrome Models | Mouse | Tic-like behaviors (head/body jerks) | 0.3 - 3 | Reduction in behaviors |
Signaling Pathways and Mechanisms of Action
The M4 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a PAM, enhances the affinity of ACh for the M4 receptor, thereby potentiating this inhibitory signaling cascade.
Caption: M4 receptor signaling cascade potentiated by this compound.
A study in a mouse model of Rett Syndrome also identified a downstream mechanism involving the inhibition of Glycogen Synthase Kinase 3β (GSK3β) in the brainstem, which correlates with the rescue of respiratory abnormalities.
Caption: Proposed pathway for apnea rescue via GSK3β inhibition.
Key Experimental Methodologies
Detailed protocols are crucial for replicating and building upon existing research. Below are methodologies for key in vivo experiments frequently conducted with this compound.
Reversal of MK-801-Induced Hyperlocomotion
This model assesses antipsychotic-like potential by measuring a compound's ability to counteract the locomotor-stimulating effects of the NMDAR antagonist MK-801.
-
Animals: Typically, male C57BL/6 mice or Sprague-Dawley rats are used.
-
Habituation: Animals are habituated to the testing environment (e.g., open-field chambers) for 30-60 minutes.
-
Drug Administration:
-
This compound (or vehicle) is administered via intraperitoneal (i.p.) injection at desired doses (e.g., 0.3-30 mg/kg).
-
A pretreatment time of 30-60 minutes is typically allowed.
-
MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) is then administered.
-
-
Data Collection: Immediately following MK-801 injection, locomotor activity (e.g., distance traveled, beam breaks) is recorded for 60-120 minutes using automated activity monitoring software.
-
Analysis: Data are typically analyzed using a two-way ANOVA (treatment x time) followed by post-hoc tests to compare the effects of this compound to the vehicle-treated group that received MK-801.
Caption: Workflow for MK-801-induced hyperlocomotion assay.
Contextual and Cue-Mediated Fear Conditioning
This assay evaluates associative learning and memory, relevant to the cognitive deficits in neuropsychiatric disorders.
-
Animals: Male C57BL/6 mice are commonly used.
-
Training (Day 1):
-
Animals are placed in a conditioning chamber.
-
After an initial exploration period (e.g., 2 minutes), an auditory cue (conditioned stimulus, CS; e.g., an 80 dB tone for 30 seconds) is presented.
-
During the final seconds of the tone, a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds) is delivered.
-
This CS-US pairing is typically repeated 2-3 times with an inter-trial interval.
-
This compound or vehicle is administered before or after the training session, depending on whether acquisition or consolidation is being studied.
-
-
Contextual Fear Test (Day 2):
-
Animals are returned to the same conditioning chamber (the "context") for a set period (e.g., 5 minutes) without any tones or shocks.
-
Freezing behavior (defined as the complete absence of movement except for respiration) is automatically scored.
-
-
Cued Fear Test (Day 3):
-
Animals are placed in a novel chamber with different visual and tactile cues.
-
After an initial period, the auditory cue (CS) is presented repeatedly without the shock.
-
Freezing behavior is scored during the presentation of the cue.
-
-
Analysis: The percentage of time spent freezing is compared across treatment groups using t-tests or ANOVA.
Caption: Experimental workflow for fear conditioning assays.
Conclusion
This compound is a powerful and selective tool for probing the function of the M4 muscarinic receptor in the central nervous system. Its demonstrated efficacy in preclinical models of psychosis and cognitive dysfunction has solidified the M4 receptor as a high-priority target for novel therapeutics for schizophrenia and other neuropsychiatric disorders. The detailed data and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of M4 receptor modulation and the continued use of this compound as a cornerstone of this investigative effort.
References
- 1. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Synthesis of VU0467154: A Selective M4 Muscarinic Receptor Positive Allosteric Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, a G protein-coupled receptor implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. It details the in vitro and in vivo properties of the compound, outlines the experimental protocols for its evaluation, and visualizes the key pathways and workflows involved in its study.
Introduction
The M4 muscarinic acetylcholine receptor has emerged as a promising therapeutic target for the treatment of psychosis and cognitive deficits associated with schizophrenia.[1] Unlike orthosteric agonists that directly activate the receptor, positive allosteric modulators like this compound bind to a distinct site, enhancing the receptor's response to the endogenous neurotransmitter acetylcholine.[2] This mechanism offers the potential for a more nuanced modulation of cholinergic signaling, potentially reducing the side effects associated with non-selective muscarinic agonists.[2] this compound was developed as a tool compound to probe the therapeutic potential of M4 PAMs, exhibiting enhanced in vitro potency and improved pharmacokinetic properties compared to earlier M4 PAMs.
Discovery and Rationale
The development of this compound stemmed from a chemical optimization program focused on a 5-amino-thieno[2,3-c]pyridazine core.[3] The goal was to identify a potent and selective M4 PAM with suitable pharmacokinetic properties for in vivo studies in rodents. This effort led to the identification of this compound, which demonstrated significant improvements in potency and drug metabolism and pharmacokinetics (DMPK) profiles over its predecessors.
In Vitro Pharmacology
The in vitro pharmacological properties of this compound have been extensively characterized, demonstrating its potency, selectivity, and mechanism of action as an M4 PAM.
Potency and Efficacy
This compound potentiates the response of the M4 receptor to acetylcholine in a concentration-dependent manner. Its potency varies across species.
| Species | Receptor | pEC50 | EC50 (nM) | Efficacy (% ACh max) | Reference(s) |
| Rat | M4 | 7.75 ± 0.06 | 17.7 | 68% | |
| Human | M4 | 6.20 ± 0.06 | 627 | 55% | |
| Cynomolgus Monkey | M4 | 6.00 ± 0.09 | 1000 | 57% |
Table 1: In Vitro Potency and Efficacy of this compound at M4 Receptors.
Selectivity
This compound exhibits high selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5). However, off-target activity has been identified at the adenosine transporter.
| Target | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| Guinea Pig Adenosine Transporter | [3H]NTBI Displacement | 98 | - | |
| Human Adenosine Transporter | [3H]Adenosine Uptake | - | 240 |
Table 2: Off-Target Activity of this compound.
In Vivo Pharmacology and Pharmacokinetics
In vivo studies in rodents have demonstrated the efficacy of this compound in models relevant to antipsychotic activity and cognitive enhancement.
| Species | Administration | Dose Range (mg/kg) | Effect | Reference(s) |
| Rat | p.o. or i.p. | 1 - 56.6 | Reverses amphetamine-induced hyperlocomotion | |
| Mouse | i.p. | 0.3 - 30 | Reverses amphetamine- and MK-801-induced hyperlocomotion in wild-type mice | |
| Mouse | i.p. | - | Enhances acquisition of contextual and cue-mediated fear conditioning |
Table 3: In Vivo Efficacy of this compound in Rodent Models.
Pharmacokinetic studies in mice revealed an elimination half-life of 4.7 hours following a single 1 mg/kg intraperitoneal administration.
Synthesis of this compound
The synthesis of this compound, chemically named 5-Amino-3,4-dimethyl-N-(4-((trifluoromethyl)sulfonyl)benzyl)thieno[2,3-c]pyridazine-6-carboxamide, is achieved through a multi-step process.
Detailed Synthesis Protocol:
Step 1: Synthesis of 5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate (Intermediate A) To a microwave vial is added 3-chloro-5,6-dimethylpyridazine-4-carbonitrile, methyl 2-mercaptoacetate, sodium hydroxide, and methanol. The mixture is subjected to microwave irradiation at 150°C for 30 minutes to yield the carboxylate intermediate.
Step 2: Synthesis of (5-Amino-3,4-dimethylthieno[2,3-c]pyridazin-6-yl)methanol (Intermediate B) Intermediate A is reduced using borane-tetrahydrofuran complex (BH3·THF) in tetrahydrofuran under reflux for approximately 18 hours to yield the corresponding alcohol.
Step 3: Synthesis of this compound Intermediate B is coupled with 4-((trifluoromethyl)sulfonyl)benzylamine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-diisopropylethylamine at room temperature to afford the final product, this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize this compound.
Calcium Mobilization Assay
This assay is used to determine the potency of this compound in potentiating the M4 receptor's response to acetylcholine.
Protocol:
-
Cell Culture: Cells stably expressing the M4 muscarinic receptor are plated in 96- or 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed. A solution containing varying concentrations of this compound is added to the wells.
-
Agonist Stimulation: After a brief incubation with this compound, a sub-maximal (EC20) concentration of acetylcholine is added to the wells to stimulate the M4 receptor.
-
Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The fluorescence data is normalized and used to generate concentration-response curves, from which the pEC50 value for this compound is determined.
Radioligand Binding Assay
This assay is used to determine the affinity of this compound for off-target sites, such as the adenosine transporter.
Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the target of interest (e.g., adenosine transporter) are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]NTBI for the adenosine transporter) and varying concentrations of the test compound (this compound).
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be calculated.
MK-801-Induced Hyperlocomotion in Mice
This in vivo model is used to assess the antipsychotic-like potential of this compound.
Protocol:
-
Acclimation: Mice are habituated to the testing room and open-field arenas for a period before the experiment.
-
Dosing: Mice are pre-treated with either vehicle or varying doses of this compound via intraperitoneal (i.p.) injection. After a specified time, they are administered the NMDA receptor antagonist MK-801 (typically subcutaneously) to induce hyperlocomotion.
-
Behavioral Testing: Following MK-801 administration, the mice are placed in the open-field arenas, and their locomotor activity is recorded for a set duration using automated tracking software.
-
Data Analysis: The total distance traveled and other locomotor parameters are quantified and compared between the different treatment groups to determine if this compound can reverse the hyperlocomotion induced by MK-801.
Signaling Pathway
This compound acts as a positive allosteric modulator of the M4 receptor, which primarily couples to the Gi/o family of G proteins.
Activation of the M4 receptor by acetylcholine, potentiated by this compound, leads to the activation of the Gi/o protein. The activated alpha subunit of the Gi/o protein then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to the cellular responses associated with M4 receptor activation.
Conclusion
This compound has proven to be an invaluable pharmacological tool for elucidating the role of the M4 muscarinic receptor in the central nervous system. Its high potency, selectivity, and favorable pharmacokinetic profile in rodents have enabled extensive in vivo studies, providing strong preclinical evidence for the potential of M4 PAMs as a novel therapeutic strategy for schizophrenia and other neuropsychiatric disorders. The detailed synthetic route and experimental protocols provided in this guide are intended to facilitate further research in this promising area of drug discovery.
References
VU0467154's effect on cholinergic signaling pathways
An In-depth Technical Guide on the Effects of VU0467154 on Cholinergic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). As a PAM, it does not activate the M4 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[1][2] This mechanism offers a promising therapeutic strategy by augmenting endogenous cholinergic signaling with greater subtype selectivity and a potentially lower risk of side effects compared to direct agonists.[1][3] This document provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on cholinergic signaling, and its pharmacological profile supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Core Mechanism of Action: Positive Allosteric Modulation of the M4 Receptor
This compound binds to a topographically distinct (allosteric) site on the M4 receptor, separate from the binding site of the endogenous ligand, acetylcholine (the orthosteric site).[1] This binding event induces a conformational change in the receptor that increases its sensitivity to ACh. The primary consequences of this allosteric modulation are:
-
Increased Affinity for Acetylcholine: this compound increases the binding affinity of ACh for the M4 receptor. One study found that this compound produced a 14.5-fold increase in the M4 receptor's affinity for ACh.
-
Enhanced Receptor Efficacy: It potentiates the functional response (e.g., G-protein activation) initiated by ACh binding.
This potentiation of the endogenous signal allows for a more refined modulation of the cholinergic system, as the effect of this compound is dependent on the presence of native acetylcholine release.
Caption: this compound binds to an allosteric site on the M4 receptor to enhance ACh-mediated signaling.
Quantitative Pharmacology
The pharmacological effects of this compound have been quantified through various in vitro assays, demonstrating its potency and selectivity.
In Vitro Potency and Efficacy
The potency (EC50) of this compound was determined in cell lines expressing M4 receptors from different species using calcium mobilization assays. The data show that this compound is most potent at the rat M4 receptor.
| Parameter | Rat M4 | Human M4 | Cynomolgus Monkey M4 |
| pEC50 | 7.75 ± 0.06 | 6.20 ± 0.06 | 6.00 ± 0.09 |
| EC50 (nM) | 17.7 | 627 | 1000 |
| Emax (% of ACh max) | 68% | 55% | 57% |
| Data sourced from Bubser et al., 2014. |
Receptor Selectivity
This compound is highly selective for the M4 receptor, showing no potentiation of the acetylcholine response at other muscarinic receptor subtypes (M1, M2, M3, or M5) in either rat or human cell lines.
| Receptor Subtype | Activity |
| M1 (rat, human) | No potentiation |
| M2 (rat, human) | No potentiation |
| M3 (rat, human) | No potentiation |
| M5 (rat, human) | No potentiation |
| Data sourced from Bubser et al., 2014 and MedChemExpress. |
Allosteric Parameters
Radioligand binding assays and the application of the operational model of allosterism have been used to define the affinity and cooperativity of this compound.
| Allosteric Parameter | Value | Description |
| Affinity Increase for ACh (log α) | 1.16 ± 0.06 | Represents a 14.5-fold increase in ACh affinity. |
| Predicted Affinity (log Kb) | -5.98 (1.0 μM) | The predicted binding affinity of this compound to the M4 receptor. |
| Efficacy Cooperativity (log β) | 0.91 (8.17) | The factor by which this compound enhances the efficacy of ACh. |
Effects on Cholinergic Signaling and Downstream Pathways
By potentiating M4 receptor activation, this compound influences several downstream signaling events and neuronal functions. M4 receptors are predominantly coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This signaling cascade is crucial in modulating neuronal excitability.
Key downstream effects include:
-
Modulation of Neurotransmitter Release: M4 receptors are strategically located as autoreceptors and heteroreceptors on presynaptic terminals. Their activation can inhibit the release of acetylcholine and other neurotransmitters like glutamate. This compound has been shown to potentiate M4-mediated depression of excitatory synaptic transmission in the hippocampus.
-
Regulation of Neuronal Firing: In the medial prefrontal cortex (mPFC), this compound reversed the aberrant firing rates of pyramidal cells induced by the NMDA receptor antagonist MK-801, a model relevant to schizophrenia.
-
Interaction with Other Signaling Pathways: In a mouse model of Rett syndrome, the therapeutic effects of this compound on respiratory function were correlated with an increase in the inhibition of Glycogen Synthase Kinase 3 Beta (Gsk3β) in the brainstem.
References
- 1. medkoo.com [medkoo.com]
- 2. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Pharmacology of VU0467154: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational pharmacology of VU0467154, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). This compound has emerged as a critical tool for elucidating the therapeutic potential of M4 receptor modulation in neuropsychiatric and cognitive disorders.[1] This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of its mechanism of action and relevant signaling pathways.
Core Mechanism of Action
This compound functions as a positive allosteric modulator, binding to a site on the M4 receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[1] This allosteric binding does not activate the receptor directly but potentiates the receptor's response to ACh.[2] This modulation enhances the sensitivity and/or coupling efficiency of the M4 receptor, thereby amplifying endogenous cholinergic signaling in neural circuits where M4 is expressed.[1] This selective potentiation of M4 signaling offers a promising therapeutic strategy with a potentially reduced risk of side effects associated with direct-acting agonists.[1]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
In Vitro Potency and Efficacy
| Parameter | Species/Receptor | Value | Assay | Reference |
| pEC50 | Rat M4 | 7.75 ± 0.06 | Calcium Mobilization | |
| EC50 | Rat M4 | 17.7 nM | Calcium Mobilization | |
| Emax (% of ACh max) | Rat M4 | 68% | Calcium Mobilization | |
| pEC50 | Human M4 | 6.20 ± 0.06 | Calcium Mobilization | |
| EC50 | Human M4 | 627 nM | Calcium Mobilization | |
| Emax (% of ACh max) | Human M4 | 55% | Calcium Mobilization | |
| pEC50 | Cynomolgus Monkey M4 | 6.00 ± 0.09 | Calcium Mobilization | |
| EC50 | Cynomolgus Monkey M4 | 1000 nM | Calcium Mobilization | |
| Emax (% of ACh max) | Cynomolgus Monkey M4 | 57% | Calcium Mobilization |
Allosteric Modulatory Properties
| Parameter | Receptor | Value | Assay | Reference |
| ACh Affinity Increase (fold) | Rat M4 | 14.5 | [3H]NMS Binding | |
| log α | Rat M4 | 1.16 ± 0.06 | [3H]NMS Binding | |
| Predicted Affinity (log Kb) | Rat M4 | -5.98 (1.0 μM) | Operational Model of Allosterism | |
| Efficacy Cooperativity Factor (log β) | Rat M4 | 0.91 (8.17) | Operational Model of Allosterism |
Selectivity and Off-Target Activity
This compound demonstrates high selectivity for the M4 receptor, with no potentiation of ACh response observed at rat and human M1, M2, M3, or M5 receptors. A broad radioligand binding screen of 57 GPCRs, ion channels, and transporters revealed minimal off-target activity. The most significant off-target interaction was with the adenosine transporter.
| Target | Species | Ki | Assay | Reference |
| Adenosine Transporter | Guinea Pig | 98 nM | [3H]NTBI Displacement | |
| Adenosine Transporter | Human | IC50 = 240 nM | [3H]adenosine Uptake |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the M4 receptor, the mechanism of action of this compound, and a typical experimental workflow for its characterization.
Figure 1: Simplified M4 Receptor Signaling Pathway.
Figure 2: Mechanism of Action of this compound.
Figure 3: Typical Experimental Workflow for this compound Characterization.
Key Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of this compound in potentiating the ACh response at M4 receptors.
-
Cell Lines: CHO or HEK293 cells stably expressing the rat, human, or cynomolgus monkey M4 receptor.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Acetylcholine (ACh) at an EC20 concentration (the concentration that elicits 20% of the maximal response).
-
This compound at varying concentrations.
-
-
Procedure:
-
Cells are plated in 96- or 384-well plates and grown to confluence.
-
Cells are loaded with the calcium-sensitive dye for a specified time at 37°C.
-
The dye is removed, and cells are washed with assay buffer.
-
Varying concentrations of this compound are added to the wells, followed by the addition of an EC20 concentration of ACh.
-
Changes in intracellular calcium are measured using a fluorescence plate reader (e.g., FLIPR).
-
Data are normalized to the maximal response induced by a saturating concentration of ACh.
-
EC50 and Emax values are calculated using a non-linear regression analysis.
-
Radioligand Binding Assay ([3H]N-methylscopolamine Displacement)
This assay is used to determine the effect of this compound on the binding affinity of ACh to the M4 receptor.
-
Preparation: Membranes from cells expressing the M4 receptor.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.
-
Reagents:
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Increasing concentrations of acetylcholine (ACh).
-
Fixed concentrations of this compound.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]NMS, increasing concentrations of ACh, and a fixed concentration of this compound.
-
The incubation is carried out at room temperature for a specified time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold binding buffer.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data are analyzed to determine the ability of ACh to displace [3H]NMS in the presence and absence of this compound, allowing for the calculation of the fold-shift in ACh affinity (α value).
-
In Vivo Behavioral Models (e.g., MK-801-Induced Hyperlocomotion)
These models are used to assess the antipsychotic-like and pro-cognitive effects of this compound.
-
Animals: Typically male Sprague-Dawley rats or C57BL/6 mice (including wild-type and M4 knockout strains).
-
Reagents:
-
This compound formulated for intraperitoneal (i.p.) or oral (p.o.) administration.
-
MK-801 (dizocilpine), a non-competitive NMDA receptor antagonist, to induce hyperlocomotion and cognitive deficits.
-
-
Procedure:
-
Animals are habituated to the testing environment (e.g., open-field arenas).
-
Animals are pre-treated with this compound or vehicle at various doses.
-
After a specified pre-treatment time, animals are administered MK-801 or saline.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration using automated activity monitors.
-
Data are analyzed to determine if this compound can reverse the hyperlocomotor effects of MK-801. Similar paradigms are used for cognitive tasks like fear conditioning.
-
Conclusion
This compound is a potent and selective M4 positive allosteric modulator with a well-characterized pharmacological profile. Its ability to enhance endogenous cholinergic signaling at the M4 receptor without direct agonism makes it a valuable research tool and a promising lead for the development of novel therapeutics for schizophrenia and other neuropsychiatric disorders characterized by cognitive impairments. The data and protocols presented in this guide provide a foundational understanding of this compound's pharmacology for researchers in the field.
References
Unlocking Cognitive Potential: A Technical Guide to VU0467154
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VU0467154, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. We delve into its mechanism of action, cognitive-enhancing properties demonstrated in preclinical studies, and the detailed experimental protocols used to evaluate its efficacy. This document is intended to serve as a core resource for researchers and drug development professionals exploring the therapeutic potential of M4 receptor modulation for cognitive disorders.
Core Mechanism of Action: Potentiating Cholinergic Signaling
This compound acts as a positive allosteric modulator at the M4 muscarinic acetylcholine receptor.[1] Unlike direct agonists, this compound does not activate the M4 receptor on its own. Instead, it binds to a distinct allosteric site on the receptor, enhancing its sensitivity to the endogenous neurotransmitter, acetylcholine (ACh).[1][2] This potentiation of ACh's effect is achieved by increasing the affinity of the receptor for ACh and/or improving the efficiency of its coupling to intracellular signaling partners, primarily Gi/o proteins.[3][4] The activation of the M4 receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This modulatory action allows for a fine-tuning of cholinergic neurotransmission in brain regions where M4 receptors are highly expressed, such as the hippocampus, striatum, and prefrontal cortex, which are critical for cognitive functions.
The selectivity of this compound for the M4 receptor subtype is a key feature, minimizing the risk of side effects associated with non-selective muscarinic agonists. This targeted approach holds promise for treating cognitive deficits observed in various neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the properties and efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| M4 | Rat | ACh Potentiation | EC50 | 17.7 nM | |
| M4 | Rat | ACh Potentiation | % AChmax | 68% | |
| M4 | Human | Calcium Mobilization | pEC50 | 6.20 ± 0.06 | |
| M4 | Cynomolgus Monkey | Calcium Mobilization | pEC50 | 6.00 ± 0.09 | |
| M1, M2, M3, M5 | Rat, Human | Calcium Mobilization | Activity | No response |
Table 2: Mouse Pharmacokinetic Properties of this compound
| Route of Administration | Dose (mg/kg) | Parameter | Value | Reference |
| PO | 10 | Cmax,p (μM) | 7.6 | |
| PO | 10 | Tmax,p (h) | 1 | |
| PO | 10 | AUC0–24h (μM·h) | 46 | |
| IP | 1 | Elimination Half-life (h) | 4.7 |
Table 3: Efficacy of this compound in Reversing MK-801-Induced Deficits in Rats
| Model | Parameter | This compound Dose (mg/kg, PO) | % Reversal of MK-801 Effect | Reference |
| Hyperlocomotion | Locomotor Activity | 1 | 21 | |
| Hyperlocomotion | Locomotor Activity | 3 | 50 | |
| Hyperlocomotion | Locomotor Activity | 10 | 80 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to assess the cognitive-enhancing properties of this compound.
Animal Models of Cognitive Impairment
A common strategy to evaluate pro-cognitive compounds is to use pharmacological models of cognitive deficits.
-
MK-801-Induced Cognitive Deficits: The non-competitive NMDA receptor antagonist MK-801 (dizocilpine) is used to induce a state of NMDAR hypofunction, which is thought to mimic some of the cognitive and positive symptoms of schizophrenia. Animals are pre-treated with this compound or vehicle before being challenged with MK-801. Cognitive performance is then assessed in various behavioral tasks.
-
Scopolamine-Induced Cognitive Deficits: Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, is used to induce a cholinergic deficit, modeling cognitive impairments seen in dementia and other disorders. This model is particularly relevant for assessing the ability of a cholinergic modulator like this compound to restore cognitive function.
Behavioral Assays for Cognitive Function
A battery of behavioral tests has been employed to assess the impact of this compound on different cognitive domains.
-
Touchscreen Pairwise Visual Discrimination: This task assesses associative learning and memory. Mice are trained to associate a specific visual stimulus with a reward. The rate of learning and accuracy of choices are measured. Ten-day, once-daily dosing of this compound has been shown to enhance the rate of learning in this task in wildtype mice, an effect that was absent in M4 receptor knockout mice.
-
Contextual and Cue-Mediated Fear Conditioning: This paradigm evaluates fear-associated learning and memory.
-
Contextual Fear Conditioning: Animals learn to associate a specific environment (the context) with an aversive stimulus (e.g., a mild footshock). Memory is assessed by measuring the freezing behavior when the animal is returned to that context. This compound has been shown to attenuate MK-801-induced disruptions in the acquisition of contextual fear memory.
-
Cue-Mediated Fear Conditioning: Animals learn to associate a neutral cue (e.g., a tone) with the aversive stimulus. Memory is assessed by measuring freezing in response to the cue in a novel environment. This compound has been found to improve the acquisition of memory in this task.
-
-
Hyperlocomotion Induced by Psychostimulants: While not a direct measure of cognition, the reversal of hyperlocomotion induced by agents like MK-801 or amphetamine is a preclinical model predictive of antipsychotic-like activity. This compound produces a dose-dependent reversal of MK-801-induced hyperlocomotion.
Signaling Pathways and Downstream Effects
The activation of M4 receptors by acetylcholine, potentiated by this compound, initiates a cascade of intracellular events. The primary signaling pathway involves the Gi/o protein-mediated inhibition of adenylyl cyclase, leading to a reduction in cAMP levels. This can have several downstream consequences, including the modulation of ion channel activity and neurotransmitter release. For instance, in the striatum, M4 receptor activation is thought to locally inhibit dopamine release, which may contribute to its antipsychotic-like effects. Furthermore, the cognitive-enhancing effects may be mediated by the modulation of glutamatergic neurotransmission in cortical and hippocampal circuits. Studies have shown that this compound can reverse MK-801-induced changes in the firing rates of pyramidal cells in the medial prefrontal cortex.
Conclusion and Future Directions
This compound has emerged as a valuable research tool and a promising therapeutic lead for the treatment of cognitive impairments. Its selective potentiation of the M4 muscarinic receptor offers a targeted approach to enhance cholinergic signaling in key brain circuits involved in learning and memory. Preclinical studies have consistently demonstrated its ability to improve cognitive performance in various animal models and to reverse pharmacologically induced cognitive deficits.
Future research should continue to explore the full therapeutic potential of this compound and other M4 PAMs. This includes further elucidation of the downstream signaling pathways, investigation in a wider range of animal models of neurodegenerative and psychiatric disorders, and ultimately, well-controlled clinical trials to assess their safety and efficacy in human populations. The development of M4 PAMs represents a significant advancement in the pursuit of novel treatments for debilitating cognitive disorders.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VU0467154 In Vivo Experiments in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vivo evaluation of VU0467154, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR), in mouse models. This compound has shown efficacy in preclinical models relevant to neuropsychiatric disorders.[1][2] This document outlines experimental procedures for assessing the compound's effects on psychostimulant-induced hyperlocomotion, cognitive deficits, and associative memory. Additionally, it summarizes key quantitative data and visualizes the underlying signaling pathway and experimental workflows.
Introduction
This compound acts as a selective M4 mAChR PAM, potentiating the receptor's response to the endogenous neurotransmitter acetylcholine.[3] M4 receptors are G-protein coupled receptors, primarily linked to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4][5] This modulatory activity in brain regions associated with dopamine regulation makes this compound a person of interest for therapeutic intervention in conditions like schizophrenia. These protocols are designed to facilitate the investigation of this compound's therapeutic potential in mouse models.
Data Presentation
Table 1: this compound Dose-Response in Behavioral Assays
| Behavioral Assay | Mouse Strain | This compound Doses (mg/kg, i.p.) | Effect |
| Amphetamine-Induced Hyperlocomotion | Wild-type | 0.3, 1, 3, 10, 30 | Reversal of hyperlocomotion |
| MK-801-Induced Hyperlocomotion | Wild-type | 0.3, 1, 3, 10, 30 | Reversal of hyperlocomotion |
| Contextual Fear Conditioning | Mecp2+/- | 1, 3, 10 | Increased freezing at 3 mg/kg |
| Social Interaction | Mecp2+/- | 1, 3, 10 | Rescued social preference at 3 mg/kg, but diminished sociability |
| Novel Object Recognition | Mecp2+/- | 3 | Restored discrimination for novel object |
Note: The effective dose can vary based on the specific mouse strain and experimental conditions. A U-shaped dose-response curve has been observed in some assays, with efficacy being lost at higher doses.
Signaling Pathway
The primary mechanism of action for this compound is the positive allosteric modulation of the M4 muscarinic acetylcholine receptor. This receptor is predominantly coupled to the Gi/o heterotrimeric G-protein. Upon binding of acetylcholine, the receptor undergoes a conformational change, which is enhanced by this compound. This leads to the dissociation of the G-protein subunits, Gαi/o and Gβγ. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a reduction of intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Experimental Protocols
Amphetamine-Induced Hyperlocomotion
This protocol assesses the potential of this compound to reverse the hyperlocomotor effects of the psychostimulant amphetamine.
Materials:
-
This compound
-
d-amphetamine sulfate
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Saline (0.9% NaCl)
-
Male C57BL/6 mice (or other appropriate strain)
-
Open field arenas (e.g., 25 x 25 cm acrylic boxes) equipped with automated activity monitoring systems (e.g., infrared beams).
Procedure:
-
Habituation: Habituate mice to handling for at least 3 days prior to the experiment. On the test day, allow mice to acclimate to the testing room for at least 1 hour.
-
Baseline Activity: Place each mouse individually into an open field arena and record locomotor activity for a 30-60 minute baseline period.
-
Drug Administration:
-
Administer this compound (e.g., 0.3, 1, 3, 10, 30 mg/kg, i.p.) or vehicle.
-
After a predetermined pretreatment interval (e.g., 30 minutes), administer amphetamine (e.g., 2.0-4.0 mg/kg, i.p.) or saline.
-
-
Data Collection: Immediately return the mice to the open field arenas and record locomotor activity for 45-90 minutes.
-
Data Analysis: Quantify locomotor activity as total distance traveled or number of beam breaks. Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound on amphetamine-induced hyperlocomotion relative to control groups.
MK-801-Induced Cognitive Deficits and Hyperlocomotion
This model uses the NMDA receptor antagonist MK-801 to induce behavioral abnormalities, including hyperlocomotion and cognitive deficits, which are relevant to schizophrenia research.
Materials:
-
This compound
-
MK-801 (dizocilpine maleate)
-
Vehicle and Saline
-
Male C57BL/6 mice
-
Open field arenas (e.g., 50 x 50 x 33 cm) with automated activity monitoring.
Procedure:
-
Habituation and Acclimation: Follow the same procedures as in the amphetamine-induced hyperlocomotion protocol.
-
Drug Administration:
-
Administer this compound (e.g., 0.3, 1, 3, 10, 30 mg/kg, i.p.) or vehicle.
-
After a 30-minute pretreatment interval, administer MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) or saline.
-
-
Data Collection: Place the mice in the open field arena immediately after MK-801 administration and record locomotor activity for a specified period (e.g., 25-280 minutes).
-
Data Analysis: Analyze the locomotor data as described in the previous protocol. Other behavioral parameters such as rearing and stereotypy can also be quantified.
Contextual Fear Conditioning
This protocol assesses the effect of this compound on associative learning and memory.
Materials:
-
This compound
-
Vehicle
-
Fear conditioning chambers equipped with a grid floor for footshock delivery, a sound generator for auditory cues, and a video camera.
-
Male C57BL/6 mice
Procedure:
-
Drug Administration: Administer this compound or vehicle daily for a predetermined period (e.g., 10 days) prior to and including the conditioning day.
-
Conditioning (Day 1):
-
Place the mouse in the conditioning chamber and allow for a habituation period (e.g., 2-4 minutes).
-
Present a conditioned stimulus (CS), such as a tone (e.g., 10 kHz, 80 dB for 20 seconds).
-
Co-terminate the CS with an unconditioned stimulus (US), a mild footshock (e.g., 0.4-0.5 mA for 1-2 seconds).
-
Repeat the CS-US pairing for a set number of trials (e.g., 3-4 times) with an inter-trial interval (e.g., 90 seconds).
-
Leave the mouse in the chamber for a short period (e.g., 2 minutes) after the last shock before returning it to its home cage.
-
-
Contextual Memory Test (Day 2):
-
Approximately 24 hours after conditioning, place the mouse back into the same chamber (without the auditory cue or footshock).
-
Record the mouse's behavior for a set duration (e.g., 5-6 minutes).
-
-
Data Analysis: The primary measure is "freezing," defined as the complete absence of movement except for respiration. Quantify the percentage of time spent freezing during the contextual memory test. Analyze the data using appropriate statistical methods to compare treatment groups.
References
- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of VU0467154 for Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the preparation and intraperitoneal (IP) administration of VU0467154, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). This compound is a valuable tool for in vivo studies investigating the therapeutic potential of M4 receptor modulation for neuropsychiatric disorders. This document outlines the necessary materials, step-by-step procedures for vehicle preparation and drug formulation, and a detailed protocol for intraperitoneal injection in rodents. Additionally, a summary of the relevant quantitative data and a diagram of the M4 receptor signaling pathway are included to support experimental design and data interpretation.
Chemical Properties and Solubility
This compound is a tan solid with a molecular weight of 444.45 g/mol .[1] It is soluble in dimethyl sulfoxide (DMSO). For in vivo applications, a common formulation involves a co-solvent system to achieve a suitable concentration for administration. A widely used vehicle for this compound is a mixture of DMSO, PEG300, Tween-80, and saline.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 444.45 g/mol | [1][2] |
| Appearance | Tan Solid | [1] |
| Solubility in DMSO | 55 mg/mL (123.75 mM) | [2] |
| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | |
| Solubility in In Vivo Formulation | 1.39 mg/mL (3.13 mM) | |
| Typical Intraperitoneal Dosage (Mice) | 0.3 - 30 mg/kg | |
| Recommended Needle Gauge (Mice) | 25-27g | |
| Maximum IP Injection Volume (Mice) | < 10 ml/kg |
Experimental Protocols
Protocol 1: Preparation of this compound Injection Solution
This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Prepare Stock Solution (in DMSO):
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in DMSO to create a stock solution. A concentration of 13.9 mg/mL in DMSO is a convenient starting point for the final formulation.
-
Ensure the powder is completely dissolved. Gentle warming or brief sonication can aid dissolution.
-
-
Prepare the Vehicle Mixture:
-
In a sterile tube, prepare the vehicle by combining the components in the following order and ratios:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the mixture thoroughly to ensure homogeneity.
-
-
Prepare the Final this compound Injection Solution:
-
Add 10% of the final desired volume of the this compound DMSO stock solution to the vehicle mixture. For example, to prepare 1 mL of the final solution, add 100 µL of the 13.9 mg/mL this compound stock to 900 µL of the vehicle.
-
Vortex the final solution extensively to ensure it is a homogenous suspension. Sonication is recommended to achieve a uniform suspension.
-
Note: Always prepare fresh solutions on the day of the experiment. The final formulation is a suspension. Therefore, it is crucial to ensure the solution is well-mixed before each injection.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a standard procedure for administering the prepared this compound solution via intraperitoneal injection in mice. All procedures should be performed in accordance with institutional animal care and use guidelines.
Materials:
-
Prepared this compound injection solution
-
Sterile syringes (1 mL) with Luer-Lok tip
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate Injection Volume:
-
Weigh the mouse to determine its exact body weight.
-
Calculate the required dose of this compound based on the experimental design (e.g., in mg/kg).
-
Using the concentration of your prepared this compound solution, calculate the volume to be injected. Ensure the final volume does not exceed 10 mL/kg.
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. One common method is to gently scruff the mouse by pinching the loose skin over the neck and shoulders, and securing the tail.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and other vital organs.
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Gently aspirate by pulling back the plunger slightly to ensure no blood or urine is drawn into the syringe. If fluid enters the syringe, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly and steadily depress the plunger to inject the solution into the peritoneal cavity.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, discomfort, or adverse reactions.
-
Visualizations
Caption: Experimental workflow for this compound preparation and injection.
Caption: M4 muscarinic acetylcholine receptor signaling pathway.
References
Application Notes and Protocols: Utilizing VU0467154 in Fear Conditioning Paradigms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of VU0467154, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR), in fear conditioning studies. This document outlines the compound's mechanism of action, detailed experimental protocols, and a summary of key quantitative data from preclinical studies.
Introduction to this compound
This compound is a potent and selective M4 receptor PAM that enhances the receptor's response to the endogenous neurotransmitter acetylcholine.[1][2][3][4] It does not activate the receptor directly but increases its affinity for acetylcholine and/or the efficiency of its coupling to G proteins.[2] This selectivity for the M4 receptor over other muscarinic subtypes (M1-M3, M5) makes it a valuable tool for investigating the role of M4 receptor signaling in various physiological and pathological processes, including learning and memory.
In the context of fear conditioning, a widely used behavioral paradigm to study associative learning and memory, this compound has been shown to enhance the acquisition of both contextual and cue-mediated fear memories. This suggests that potentiation of M4 receptor signaling can modulate the neural circuits underlying fear memory formation.
Mechanism of Action and Signaling Pathways
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) predominantly coupled to Gαi/o proteins. Activation of the M4 receptor, potentiated by this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This primary signaling cascade can influence a variety of downstream cellular processes.
Furthermore, M4 receptor activation can engage other signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, which in turn can inhibit glycogen synthase kinase 3β (GSK3β). GSK3β is a key regulator of numerous cellular functions, and its inhibition has been implicated in synaptic plasticity and memory formation. The central amygdala, a critical brain region for fear processing, shows altered M4 receptor expression following chronic alcohol exposure, and activation of M4 receptors in this region can reduce stress-induced alcohol seeking, highlighting its role in emotional regulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | AChR | TargetMol [targetmol.com]
Application Notes and Protocols for VU0467154 in Amphetamine-Induced Hyperlocomotion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VU0467154, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR), in preclinical models of amphetamine-induced hyperlocomotion. This model is a well-established assay for screening compounds with potential antipsychotic activity.
Introduction
This compound is a selective M4 mAChR PAM that has demonstrated efficacy in mitigating the hyperlocomotor effects of amphetamine in rodents.[1][2] Unlike direct agonists, PAMs like this compound potentiate the receptor's response to the endogenous neurotransmitter, acetylcholine.[3] This mechanism offers a novel therapeutic strategy for psychiatric disorders such as schizophrenia, potentially with an improved side-effect profile compared to existing treatments.[4][5] The antipsychotic-like effects of M4 PAMs are believed to be mediated by the modulation of dopamine signaling in the brain.
Mechanism of Action
Amphetamine induces hyperlocomotion primarily by increasing the synaptic levels of dopamine in the striatum. M4 receptors are strategically located to modulate dopaminergic activity. This compound, by enhancing the activity of M4 receptors, is thought to counteract the excessive dopamine release triggered by amphetamine, thereby normalizing locomotor activity. This effect is specific to the M4 receptor, as studies have shown that this compound does not reverse amphetamine-induced hyperlocomotion in M4 knockout mice.
Figure 1: Signaling pathway of this compound in reversing amphetamine-induced hyperlocomotion.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on amphetamine-induced hyperlocomotion.
Table 1: Efficacy of this compound in Mice
| Dose (mg/kg, i.p.) | Effect on Amphetamine-Induced Hyperlocomotion | Reference |
| 0.3 - 30 | Reverses hyperlocomotion | |
| 10 | Significantly attenuated MK-801-induced hyperlocomotion (acute dose) | |
| 10 | Significantly attenuated MK-801-induced hyperlocomotion (repeated dose) |
Table 2: Efficacy of this compound in Rats
| Dose (mg/kg, p.o. or i.p.) | Effect on Amphetamine-Induced Hyperlocomotion | Reference |
| 1 - 56.6 | Reverses hyperlocomotion |
Experimental Protocols
This section provides detailed methodologies for conducting amphetamine-induced hyperlocomotion studies to evaluate the efficacy of this compound.
Materials and Equipment
-
Test Compound: this compound
-
Vehicle: 10% Tween 80 in sterile water (or other appropriate vehicle)
-
Inducing Agent: d-amphetamine sulfate
-
Animals: Male Sprague-Dawley rats (250-275 g) or C57BL/6 mice (20-25 g)
-
Apparatus: Open-field arenas equipped with infrared photobeam detectors or a video tracking system for automated recording of locomotor activity.
-
Standard laboratory equipment: Syringes, needles (appropriate gauge for i.p. or p.o. administration), animal scales, timers.
Experimental Workflow
Figure 2: Experimental workflow for assessing the effect of this compound on amphetamine-induced hyperlocomotion.
Detailed Protocol
-
Animal Acclimation: Upon arrival, house the animals in a temperature and humidity-controlled facility with a 12-hour light/dark cycle. Allow at least one week for acclimation before the start of the experiment. Provide ad libitum access to food and water.
-
Habituation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes. Place each animal individually into an open-field arena for a 30-60 minute habituation period. This minimizes novelty-induced hyperactivity.
-
Drug Preparation and Administration:
-
Prepare a solution or suspension of this compound in the chosen vehicle.
-
Prepare a solution of d-amphetamine sulfate in sterile saline (0.9%).
-
Weigh each animal to determine the precise injection volume.
-
Administer this compound (or vehicle for the control group) via intraperitoneal (i.p.) or oral (p.o.) gavage. A typical pretreatment time is 30 minutes before amphetamine administration.
-
-
Induction of Hyperlocomotion:
-
Following the pretreatment period, administer d-amphetamine (or saline for the baseline group) via i.p. injection. Typical doses for inducing hyperlocomotion are 0.5 - 5.0 mg/kg for rats and 1.0 - 10.0 mg/kg for mice.
-
-
Behavioral Testing:
-
Immediately after amphetamine administration, place the animals back into the open-field arenas.
-
Record locomotor activity for a period of 60-120 minutes. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (ambulatory counts)
-
Vertical activity (rearing)
-
Stereotypic movements (at higher doses of amphetamine)
-
-
-
Data Analysis:
-
Quantify locomotor activity in time bins (e.g., 5-minute intervals) to analyze the time course of the drug effects.
-
Calculate the total activity over the entire recording period.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups. A p-value of < 0.05 is typically considered statistically significant.
-
Considerations and Troubleshooting
-
Dose-Response: It is crucial to establish a full dose-response curve for both this compound and amphetamine to determine the optimal concentrations for your specific experimental conditions.
-
Animal Strain and Sex: The behavioral response to amphetamine and the efficacy of this compound can vary between different rodent strains and sexes.
-
Route of Administration: The choice of administration route (i.p., p.o., s.c.) will affect the pharmacokinetics of the compounds and may influence the observed behavioral outcomes.
-
Control Groups: Appropriate control groups are essential for data interpretation, including a vehicle-only group, an amphetamine-only group, and a this compound-only group to assess for any intrinsic effects on locomotion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. M4 Positive Allosteric Modulator this compound Impacts Amphetamine Sensitization and Spontaneous Locomotion in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Calcium Mobilization Assay for the M4 PAM VU0467154
Audience: Researchers, scientists, and drug development professionals.
Introduction
The M4 muscarinic acetylcholine receptor (mAChR) is a G-protein coupled receptor (GPCR) of significant interest for the development of therapeutics targeting neuropsychiatric disorders like schizophrenia and Alzheimer's disease.[1][2] M4 receptors typically couple to the Gαi/o signaling pathway, which inhibits adenylyl cyclase.[3] VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 receptor.[1][4] It does not activate the receptor directly but enhances the response of the receptor to the endogenous agonist, acetylcholine (ACh).
Calcium mobilization assays are a cornerstone of GPCR drug discovery, primarily for receptors that couple through the Gαq pathway to stimulate the release of intracellular calcium. To enable a calcium-based readout for the Gαi/o-coupled M4 receptor, a common strategy is to co-express the receptor in a host cell line (e.g., CHO or HEK293) with a promiscuous or engineered G-protein, such as Gαqi5 or Gα15. This chimeric G-protein effectively links M4 receptor activation to the phospholipase C (PLC) pathway, leading to inositol 1,4,5-trisphosphate (IP3) generation and a subsequent, measurable release of calcium (Ca2+) from the endoplasmic reticulum.
This application note provides a detailed protocol for a homogeneous, fluorescence-based calcium mobilization assay to characterize the activity of the M4 PAM, this compound.
M4 Receptor Signaling Pathway for Calcium Mobilization
The following diagram illustrates the engineered signaling cascade that enables a calcium readout for M4 receptor activation and potentiation.
Caption: Engineered M4 receptor signaling for calcium assays.
Data Presentation
The following tables summarize the quantitative pharmacology of this compound at M4 receptors as determined by calcium mobilization assays.
Table 1: Potency (EC₅₀) and Efficacy of this compound in Potentiating an EC₂₀ ACh Response
| Species | Cell Line | pEC₅₀ | EC₅₀ (nM) | Efficacy (% of Max ACh Response) | Reference |
| Rat | CHO | 7.75 ± 0.06 | 17.7 | 68% | |
| Human | CHO | 6.20 ± 0.06 | 627 | 55% | |
| Cynomolgus Monkey | CHO | 6.00 ± 0.09 | 1000 | 57% |
Table 2: Allosteric Modulatory Effect of this compound on ACh Potency
| PAM Concentration | Fold-Shift of ACh EC₅₀ | Reference |
| 1 µM | ~62-fold leftward shift |
Experimental Protocols
The general workflow for the assay is outlined below, followed by a detailed protocol.
Caption: General workflow for a calcium mobilization assay.
Detailed Methodology
This protocol is adapted for a no-wash calcium assay kit (e.g., Fluo-4 NW) in a 96-well format. Adjust volumes accordingly for a 384-well format.
A. Materials and Reagents
-
Cells: CHO-K1 or HEK293 cells stably co-expressing the human M4 receptor and a promiscuous G-protein (e.g., Gαqi5).
-
Culture Medium: Standard growth medium appropriate for the cell line (e.g., F-12 or DMEM/F12 with 10% FBS, antibiotics, and selection agents).
-
Assay Plates: Black, clear-bottom, sterile 96-well microplates, tissue culture treated.
-
Compound Plates: Polypropylene 96-well plates for compound dilutions.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Acetylcholine (ACh): Stock solution in sterile water or buffer.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: (Optional, but recommended) Stock solution in assay buffer or water. Final concentration is typically 2.5 mM to prevent dye extrusion.
-
Calcium Assay Kit: Fluo-4 No Wash (NW) Calcium Assay Kit or similar, containing Fluo-4 AM and a pluronic acid (e.g., F127 Plus).
-
Equipment: Fluorescence microplate reader with kinetic reading capability and integrated liquid handling (e.g., FLIPR, FlexStation), equipped for excitation at ~490 nm and emission at ~525 nm.
B. Reagent Preparation
-
Assay Buffer: Prepare 1X Assay Buffer by mixing HBSS with 20 mM HEPES. If using probenecid, add it to a final concentration of 2.5 mM. Warm to 37°C before use.
-
Dye-Loading Solution: Prepare according to the manufacturer's protocol. For example, create a 1X working solution by diluting the Fluo-4 AM stock and pluronic acid into the pre-warmed Assay Buffer. Protect from light.
-
Compound Plate Preparation:
-
This compound Dilutions: Perform a serial dilution of this compound in Assay Buffer in a polypropylene plate to achieve a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM). This will be the "PAM plate". These concentrations should be prepared at 4X the final desired concentration.
-
ACh Solution: Prepare a solution of ACh in Assay Buffer at 4X the final desired EC₂₀ concentration. The EC₂₀ value must be predetermined for the specific cell line and assay conditions.
-
Final Compound Plate: Mix equal volumes of the 4X this compound dilutions with the 4X ACh EC₂₀ solution. This plate now contains various concentrations of the PAM in the presence of a fixed concentration of the agonist, all at 2X the final assay concentration. Include controls: buffer only (negative control), and ACh at its EC₈₀ or EC₁₀₀ concentration (positive control).
-
C. Assay Procedure
-
Cell Plating: Seed the M4-expressing cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for the formation of a confluent monolayer.
-
Dye Loading:
-
Aspirate the growth medium from the cell plate.
-
Gently add 100 µL of the prepared Dye-Loading Solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Place both the cell plate and the final compound plate into the fluorescence plate reader. Allow the temperature to equilibrate.
-
Set the instrument parameters:
-
Excitation: ~490 nm
-
Emission: ~525 nm
-
Read Mode: Kinetic, bottom read
-
-
Program the instrument to first measure a baseline fluorescence for 10-20 seconds.
-
Next, program the integrated pipettor to add 100 µL from the compound plate to the cell plate (this results in a 1X final concentration of all reagents).
-
Immediately following the addition, continue to measure the fluorescence signal kinetically for at least 120-180 seconds to capture the full calcium flux profile (peak and decay).
-
D. Data Analysis
-
Response Calculation: For each well, calculate the peak fluorescence response by subtracting the baseline fluorescence from the maximum fluorescence signal achieved after compound addition.
-
Normalization: Normalize the data. The response in wells with buffer only represents 0% activity. The response in wells with a maximal (saturating) concentration of ACh can be defined as 100% agonist activity. The potentiation by this compound is typically expressed as a percentage of the maximal ACh response.
-
Concentration-Response Curve: Plot the normalized response as a function of the logarithm of the this compound concentration.
-
EC₅₀ Determination: Fit the concentration-response data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of its maximal potentiating effect.
References
Application Notes and Protocols for Radioligand Binding Assay of VU0467154 on M4 Receptors
Introduction
VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).[1][2] As a PAM, this compound binds to a site on the M4 receptor that is distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds.[2] This binding enhances the receptor's response to ACh, increasing its affinity and/or efficacy.[2][3] The M4 receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels. M4 receptors are predominantly expressed in the brain, making them a key target for treating neuropsychiatric disorders like schizophrenia.
Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction between a ligand and a receptor. These assays are crucial for determining the affinity (Kd or Ki), density of receptors (Bmax), and binding kinetics of a compound. This document provides detailed protocols for conducting a competitive radioligand binding assay to characterize the interaction of this compound with the M4 receptor.
Data Presentation
The following tables summarize the quantitative data for this compound's activity at M4 receptors across different species. As a PAM, its potency is typically measured by its ability to enhance the response of an agonist like acetylcholine.
Table 1: Potency of this compound in Potentiating Acetylcholine (ACh) Response at M4 Receptors
| Species | Assay Type | EC₂₀ of ACh Potentiation (pEC₅₀) | EC₂₀ of ACh Potentiation (nM) | Reference |
| Rat | Calcium Mobilization | 7.75 ± 0.06 | 17.7 | |
| Human | Calcium Mobilization | 6.20 ± 0.06 | 627 | |
| Cynomolgus Monkey | Calcium Mobilization | 6.00 ± 0.09 | 1000 |
Table 2: Allosteric Modulatory Effect of this compound on ACh Affinity at Rat M4 Receptors
| Radioligand | Effect of this compound on ACh Affinity | Fold Increase in ACh Affinity | Reference |
| [³H]N-methylscopolamine | Produced a leftward shift in the ACh concentration-response curve. | 14.5-fold |
Table 3: Selectivity of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype (Rat & Human) | Activity of this compound | Reference |
| M1, M2, M3, M5 | No potentiation of the ACh response was observed. |
M4 Receptor Signaling Pathway
M4 muscarinic receptors are primarily coupled to the Gαi/o family of G proteins. Upon activation by an agonist like acetylcholine, the Gαi subunit inhibits the enzyme adenylyl cyclase, which leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP). The Gβγ subunits can also activate G protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal inhibition.
Caption: M4 receptor signaling pathway.
Experimental Protocols
This section details the protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound at the M4 receptor. This assay measures the ability of the unlabeled compound (this compound) to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor. A common radioligand for muscarinic receptors is [³H]N-methylscopolamine ([³H]NMS).
1. Materials and Reagents
-
Cell Membranes: CHO or HEK-293 cells stably expressing the human or rat M4 receptor.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS).
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (a non-selective muscarinic antagonist).
-
Buffers:
-
Lysis/Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
96-well microplates.
-
Homogenizer.
-
High-speed refrigerated centrifuge.
-
Plate shaker.
-
96-well filter plate harvester.
-
Glass fiber filter mats (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine (PEI)).
-
Scintillation counter (e.g., MicroBeta counter).
-
Scintillation cocktail.
-
2. Membrane Preparation
-
Harvest cultured cells expressing M4 receptors and wash with ice-cold PBS.
-
Resuspend the cell pellet in 20 volumes of cold lysis buffer.
-
Homogenize the cell suspension on ice.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
3. Competitive Binding Assay Protocol
-
On the day of the assay, thaw the membrane preparation and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer.
-
Prepare serial dilutions of the test compound this compound (e.g., 10 concentrations over a 5-log unit range).
-
In a 96-well plate, set up the following in triplicate for a final volume of 250 µL:
-
Total Binding: 50 µL radioligand + 50 µL assay buffer + 150 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL radioligand + 50 µL atropine (final concentration ~10 µM) + 150 µL membrane suspension.
-
Competition Binding: 50 µL radioligand + 50 µL of each this compound dilution + 150 µL membrane suspension.
-
Note: The final concentration of the radioligand ([³H]NMS) should be approximately equal to its Kd value for the M4 receptor.
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through a PEI-soaked glass fiber filter mat using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filter mats completely (e.g., at 50°C for 30 minutes or overnight at room temperature).
-
Add scintillation cocktail to each well/filter spot.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
4. Data Analysis
-
Calculate the specific binding by subtracting the average CPM from the non-specific binding wells from all other wells:
-
Specific Binding = Total Binding CPM - NSB CPM
-
-
Plot the specific binding CPM against the logarithm of the competitor (this compound) concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the M4 receptor.
-
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
References
Application Notes and Protocols for Electrophysiology Studies with VU0467154 in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VU0467154, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR), in electrophysiological studies using brain slices. The following sections detail the compound's mechanism of action, quantitative data, and detailed protocols for investigating its effects on neuronal activity and synaptic transmission.
Introduction to this compound
This compound is a valuable research tool for probing the function of the M4 muscarinic acetylcholine receptor in the central nervous system. As a positive allosteric modulator, it does not activate the M4 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[1][2] This property makes it a powerful tool to study the physiological roles of M4 receptor activation in a more nuanced manner than traditional orthosteric agonists. This compound exhibits high selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5), ensuring targeted investigation of M4-mediated effects.[1][3]
Data Presentation
The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| pEC50 | Rat M4 | 7.75 | [1] |
| pEC50 | Human M4 | 6.2 | |
| pEC50 | Cynomolgus Monkey M4 | 6.0 |
pEC50 values represent the negative logarithm of the molar concentration of this compound that produces 50% of the maximal potentiation of the acetylcholine response.
Table 2: In Vivo Effects of this compound
| Preclinical Model | Species | Effect | Dosage Range | Reference |
| Amphetamine-induced hyperlocomotion | Rat | Reversal of hyperlocomotion | 1-56.6 mg/kg (p.o. or i.p.) | |
| MK-801-induced hyperlocomotion | Mouse | Reversal of hyperlocomotion | 0.3-30 mg/kg (i.p.) | |
| Contextual and Cue-mediated Fear Conditioning | Mouse | Enhanced acquisition | Not specified | |
| MK-801-induced changes in mPFC firing rates | Rat | Reversal of firing rate changes | Not specified |
Signaling Pathway of this compound
Caption: Mechanism of this compound action at a presynaptic terminal.
Experimental Protocols
This section provides detailed protocols for performing electrophysiology experiments with this compound in acute brain slices.
Protocol 1: Preparation of Acute Brain Slices
This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
Solutions:
-
Cutting Solution (NMDG-based, example):
-
92 mM N-Methyl-D-glucamine (NMDG)
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
30 mM NaHCO3
-
20 mM HEPES
-
25 mM Glucose
-
2 mM Thiourea
-
5 mM Sodium Ascorbate
-
3 mM Sodium Pyruvate
-
0.5 mM CaCl2
-
10 mM MgSO4
-
pH adjusted to 7.3-7.4 with HCl, osmolarity ~300-310 mOsm. Continuously bubble with carbogen.
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
26 mM NaHCO3
-
10 mM Glucose
-
2 mM CaCl2
-
1 mM MgSO4
-
pH adjusted to 7.3-7.4 with carbogen, osmolarity ~300-310 mOsm. Continuously bubble with carbogen.
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.
-
Mount the brain onto the vibratome stage.
-
Cut coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus, prefrontal cortex) in the ice-cold, carbogenated cutting solution.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.
Protocol 2: Whole-Cell Patch-Clamp Recording of Synaptic Currents
This protocol describes how to record excitatory postsynaptic currents (EPSCs) and assess the effect of this compound.
Materials:
-
Prepared acute brain slices
-
Recording chamber on an upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (3-5 MΩ resistance)
-
Micromanipulator
-
Stimulating electrode
-
Perfusion system
-
This compound stock solution (e.g., 10 mM in DMSO)
Solutions:
-
Internal Solution (K-Gluconate based, example):
-
135 mM K-Gluconate
-
10 mM HEPES
-
10 mM NaCl
-
2 mM Mg-ATP
-
0.3 mM Na-GTP
-
0.2 mM EGTA
-
pH adjusted to 7.2-7.3 with KOH, osmolarity ~290 mOsm.
-
-
Recording aCSF: Same as the aCSF for slice preparation.
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Identify a healthy neuron in the desired brain region (e.g., CA1 pyramidal neuron in the hippocampus) using DIC optics.
-
Establish a whole-cell patch-clamp configuration.
-
In voltage-clamp mode, hold the neuron at -70 mV to record glutamate-mediated EPSCs.
-
Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 recordings).
-
Deliver electrical stimuli to evoke EPSCs.
-
Record a stable baseline of EPSCs for at least 10 minutes.
-
Prepare a working solution of this compound in aCSF. A starting concentration of 1-10 µM is recommended, based on its in vitro potency and to ensure sufficient potentiation of endogenous acetylcholine signaling. The final DMSO concentration should be kept below 0.1%.
-
Bath-apply the this compound-containing aCSF and record the changes in EPSC amplitude and frequency for 15-20 minutes or until a stable effect is observed.
-
To confirm the effect is M4 receptor-mediated, a co-application with an M4 antagonist can be performed.
-
Wash out the drug by perfusing with standard aCSF and observe for recovery of the synaptic response.
Experimental Workflow Diagram
Caption: A typical workflow for a brain slice electrophysiology experiment.
Logical Relationship of this compound's Effect
Caption: Logical flow of this compound's effects on synaptic transmission.
Troubleshooting
-
No effect of this compound:
-
Ensure the viability of the brain slices.
-
Verify the concentration and proper dissolution of this compound.
-
Consider that the effect may be region-specific and dependent on the level of endogenous cholinergic tone. Co-application of a low concentration of a muscarinic agonist might be necessary to observe a robust effect.
-
-
Instability of recordings:
-
Ensure proper grounding and shielding of the electrophysiology rig.
-
Check the quality of the gigaohm seal.
-
Maintain a constant perfusion rate and temperature.
-
By following these application notes and protocols, researchers can effectively utilize this compound to investigate the role of M4 muscarinic acetylcholine receptors in various neuronal circuits and their implications for neurological and psychiatric disorders.
References
- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Touchscreen Visual Discrimination Task with VU0467154
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing the selective M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM), VU0467154, in a touchscreen visual discrimination task. This experimental paradigm is a powerful tool for assessing cognitive function, particularly learning and memory, in preclinical rodent models. This compound has demonstrated efficacy in enhancing cognitive performance and reversing pharmacologically-induced deficits in this task, making it a valuable research tool for investigating the therapeutic potential of M4 receptor modulation for cognitive impairments observed in various neuropsychiatric and neurological disorders.[1][2]
This compound acts as a PAM at the M4 receptor, meaning it does not activate the receptor directly but enhances the response of the receptor to the endogenous neurotransmitter, acetylcholine.[2] This selective modulation of the M4 receptor provides a targeted approach to potentiating cholinergic signaling in neural circuits crucial for cognitive processes. The cognitive-enhancing effects of this compound in the touchscreen visual discrimination task are mediated by its action on M4 receptors, as these effects are absent in M4 mAChR knockout mice.[2]
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on the touchscreen visual discrimination task.
Table 1: Effect of this compound on Acquisition of Visual Discrimination Task in Wild-Type Mice
| Treatment Group | Dose (mg/kg, i.p.) | Mean Trials to Criterion (± SEM) | Mean Percent Correct on Day 10 (± SEM) | Reference |
| Vehicle | - | 10.8 ± 0.9 | 75 ± 3 | [2] |
| This compound | 1 | 8.2 ± 0.7 | 85 ± 2 | |
| This compound | 3 | 7.5 ± 0.6 | 88 ± 2 | |
| This compound | 10 | 7.1 ± 0.5 | 90 ± 1 |
*p < 0.05, **p < 0.01 compared to vehicle-treated group.
Table 2: Reversal of MK-801-Induced Deficits in the Visual Discrimination Task by this compound
| Treatment Group | Dose (mg/kg, i.p.) | Mean Percent Correct (± SEM) | Reference |
| Vehicle + Vehicle | - | 82 ± 3 | |
| Vehicle + MK-801 | 0.2 | 55 ± 4*** | |
| This compound (3) + MK-801 | 0.2 | 78 ± 4## | |
| This compound (10) + MK-801 | 0.2 | 80 ± 3## |
**p < 0.001 compared to Vehicle + Vehicle group. ##p < 0.01 compared to Vehicle + MK-801 group.
Experimental Protocols
Protocol 1: Touchscreen Visual Discrimination Task
This protocol outlines the standard procedure for training and testing rodents in a visual discrimination task using automated touchscreen chambers.
1. Apparatus:
-
Standard mouse operant chambers equipped with a touchscreen, a reward magazine with a light, and a liquid reward dispenser (e.g., strawberry milkshake).
-
A two-window mask is placed over the touchscreen to present two distinct visual stimuli.
2. Habituation and Pre-training Stages:
-
Habituation: Mice are habituated to the operant chamber and learn to collect the liquid reward from the magazine.
-
Initial Touch Training: A single visual stimulus is presented on the screen. A touch to the stimulus results in a reward.
-
Must Touch Training: The stimulus must be touched to receive a reward. Incorrect touches (to the blank screen) are not rewarded.
-
Must Initiate Training: The mouse must initiate each trial by nose-poking into the illuminated reward magazine.
-
Punish Incorrect Training: Following trial initiation, two different visual stimuli are presented. A touch to the correct stimulus (S+) is rewarded. A touch to the incorrect stimulus (S-) results in a time-out period (e.g., 5 seconds) with no reward. Correction trials, where the same stimulus configuration is presented after an incorrect choice, are often used to facilitate learning.
3. Visual Discrimination Task:
-
Once mice reach a criterion on the pre-training stages (e.g., >75% correct for two consecutive days), they proceed to the visual discrimination task.
-
Two novel visual stimuli are used as the S+ and S-. The location of the S+ and S- is randomized between the two windows on each trial.
-
A session typically consists of a set number of trials (e.g., 30) or a maximum duration (e.g., 60 minutes).
-
The primary measures of performance are the percentage of correct choices and the number of trials required to reach a learning criterion (e.g., 80% correct for two consecutive days).
4. Reversal Learning (Optional):
-
To assess cognitive flexibility, after reaching the criterion in the initial discrimination task, the stimulus-reward contingencies are reversed. The previous S+ becomes the S-, and the previous S- becomes the S+.
-
Performance is measured by the number of trials or sessions required to reach the criterion on the reversed task.
Protocol 2: Administration of this compound
1. Compound Preparation:
-
This compound is typically dissolved in a vehicle solution suitable for intraperitoneal (i.p.) injection. A common vehicle is 5% DMSO, 5% Tween 80, and 90% saline.
2. Dosing and Administration:
-
For assessing the effects on learning acquisition, this compound is administered daily, typically 30-60 minutes prior to the start of the touchscreen session.
-
Effective doses for enhancing cognitive performance in mice have been reported in the range of 1-10 mg/kg, i.p.
Protocol 3: Induction of Cognitive Deficits with MK-801
1. Compound Preparation:
-
MK-801 (dizocilpine) is dissolved in saline.
2. Dosing and Administration:
-
To induce cognitive deficits, MK-801 is administered i.p., typically 30 minutes before the touchscreen session.
-
A commonly used dose to impair performance in the visual discrimination task is 0.2 mg/kg.
3. Reversal of Deficits:
-
To assess the ability of this compound to reverse MK-801-induced deficits, this compound is administered prior to MK-801. A typical timing would be this compound administered 60 minutes before the session, and MK-801 administered 30 minutes before the session.
Mandatory Visualizations
Caption: Signaling pathway of the M4 muscarinic receptor modulated by this compound.
Caption: Experimental workflow for the touchscreen visual discrimination task with this compound.
References
Application Notes and Protocols: Rotarod Test for Assessing Motor Effects of VU0467154
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2] M4 receptors are expressed in key motor control regions of the brain, including the striatum.[3][4] Modulation of M4 receptor activity presents a therapeutic strategy for various neurological and psychiatric disorders.[1] The rotarod test is a widely used behavioral assay to assess motor coordination, balance, and motor learning in rodents. This document provides a detailed protocol for utilizing the rotarod test to evaluate the motor effects of this compound in mice.
Data Presentation
The following tables summarize quantitative data from studies that have assessed the effects of this compound on motor performance using the rotarod test.
Table 1: Effect of Chronic this compound Administration on Rotarod Performance in YAC128 Mice (Huntington's Disease Model)
| Treatment Group | Genotype | N | Latency to Fall (seconds) | Statistical Significance (vs. Vehicle) |
| Vehicle | Wild-Type (WT) | 9 | ~150 | N/A |
| This compound (10 mg/kg) | Wild-Type (WT) | 11 | ~150 | Not Significant |
| Vehicle | YAC128 | 11 | ~100 | N/A |
| This compound (10 mg/kg) | YAC128 | 10 | ~140 | p < 0.05 |
Data adapted from Pancani et al., 2015. Chronic treatment with this compound significantly improved motor coordination in YAC128 mice.
Table 2: Effect of Chronic this compound Administration on Rotarod Performance in Mecp2+/- Mice (Rett Syndrome Model)
| Treatment Group | Genotype | Latency to Fall (seconds) - Day 1 | Latency to Fall (seconds) - Day 3 | Motor Learning (Day 3 - Day 1) |
| Vehicle | Mecp2+/+ | Consistently Higher | Increased | Evident |
| This compound | Mecp2+/+ | Consistently Higher | Increased | Evident |
| Vehicle | Mecp2+/- | Consistently Lower | No Improvement | Impaired |
| This compound | Mecp2+/- | Consistently Lower | No Improvement | Impaired |
Data summarized from Gogliotti et al., 2022. In this study, this compound did not rescue the motor deficits or impaired motor learning observed in Mecp2+/- mice on the accelerating rotarod.
Experimental Protocols
General Rotarod Test Protocol
This protocol is a synthesis of established methods for assessing motor coordination in mice.
1. Apparatus:
-
An automated 5-lane mouse rotarod apparatus (e.g., from SD Instruments or Med Associates).
-
The rod should have a diameter appropriate for mice and a textured surface to provide grip.
2. Animal Preparation and Acclimation:
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimate mice to the behavioral testing room for at least 1 hour before the start of any experiment to minimize stress.
-
Handle the mice for several days prior to testing to familiarize them with the experimenter.
3. Training/Acclimation to the Rotarod:
-
The goal of this phase is to train the mice to walk forward on the rotating rod.
-
Set the rotarod to a constant low speed (e.g., 4 or 5 RPM).
-
Place each mouse on the rotating rod, facing away from the direction of rotation.
-
Allow the mice to walk on the rod for 60 seconds. If a mouse falls off, return it to the rod until the 60 seconds are completed.
-
Perform three training trials with a 5-15 minute inter-trial interval (ITI).
-
Clean the apparatus with 70% ethanol between trials to remove any olfactory cues.
4. Test Procedure (Accelerating Rotarod):
-
Administer this compound or vehicle at the desired dose and route, considering the pharmacokinetic profile of the compound. For example, this compound has been administered 30 minutes before the first trial.
-
Place the mice on the rotarod, which is initially rotating at a low speed (e.g., 4 RPM).
-
Once all mice are on the rod, begin the acceleration protocol (e.g., from 4 to 40 RPM over 300 seconds).
-
The trial for each mouse ends when it falls off the rod or clings to the rod and completes a full passive rotation.
-
Record the latency to fall for each mouse.
-
Conduct a total of three test trials with a consistent ITI (e.g., 15-60 minutes).
-
The test can be repeated over multiple days to assess motor learning.
5. Data Analysis:
-
The primary endpoint is the latency to fall from the rod.
-
Data are typically presented as the mean latency to fall ± SEM for each group.
-
Statistical analysis can be performed using appropriate methods, such as a two-way ANOVA, to compare treatment groups and genotypes.
Protocol for Assessing Motor Effects of this compound
This protocol is adapted from studies that have specifically investigated this compound.
1. Study Design:
-
Include appropriate control groups: wild-type vehicle, wild-type this compound, disease model vehicle, and disease model this compound.
-
Dose-response studies can be conducted to determine the optimal dose of this compound.
-
Both acute and chronic administration paradigms can be employed to assess immediate and long-term effects.
2. Dosing:
-
This compound can be administered via intraperitoneal (i.p.) injection.
-
A common dose used in preclinical studies is 10 mg/kg. Other studies have explored doses ranging from 1 to 30 mg/kg.
-
The vehicle solution should be inert (e.g., saline, or a solution of 5% DMSO, 5% Tween 80, and 90% saline).
3. Specific Testing Parameters:
-
Acceleration: 4 to 40 RPM over 300 seconds.
-
Trials per day: 3 trials.
-
Inter-trial interval: 1 hour.
-
Testing duration: 3 consecutive days to assess motor learning.
Mandatory Visualizations
Caption: Experimental workflow for the rotarod test.
Caption: Signaling pathway of this compound.
References
- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
VU0467154 Formulation for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0467154 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR).[1][2][3] It has demonstrated significant potential in preclinical models for treating psychotic symptoms and cognitive deficits associated with neuropsychiatric disorders such as schizophrenia.[1][4] This document provides detailed application notes and protocols for the in vivo formulation and use of this compound to facilitate further research and development.
Compound Information
| Property | Value | Reference |
| CAS Number | 1451993-15-9 | |
| Molecular Formula | C17H15F3N4O3S2 | |
| Molecular Weight | 444.45 g/mol | |
| Appearance | Yellow to Tan Solid Powder | |
| Mechanism of Action | Positive Allosteric Modulator of the M4 muscarinic acetylcholine receptor |
In Vitro Activity
This compound potentiates the response of the M4 receptor to acetylcholine (ACh) but does not activate the receptor directly. It shows selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5).
| Species | pEC50 | Reference |
| Rat | 7.75 | |
| Human | 6.2 | |
| Cynomolgus Monkey | 6.2 (or 6.0) |
In Vivo Formulation Protocols
Successful in vivo studies with this compound rely on appropriate formulation to ensure solubility and bioavailability. Below are established protocols for preparing this compound for oral (PO) and intraperitoneal (IP) administration in rodents.
Standard Suspension Formulation (for PO and IP administration)
This formulation creates a suspension of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Stock Solution Preparation (e.g., 13.9 mg/mL in DMSO):
-
Weigh the desired amount of this compound.
-
Add DMSO to achieve the target concentration (e.g., 13.9 mg/mL).
-
Sonicate the mixture to ensure it is a clear solution.
Working Solution Preparation (Final concentration: 1.39 mg/mL): This protocol yields a suspended solution with a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Begin with the clear DMSO stock solution (e.g., 13.9 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex and sonicate the final mixture to ensure a homogenous suspension before administration.
Note: The final solution will be a suspension. It is crucial to ensure the suspension is homogenous before each administration.
Microsuspension Formulation (for PO and IP administration)
For some pharmacokinetic studies, a simpler microsuspension has been utilized.
Materials:
-
This compound powder
-
Tween 80
-
Sterile Water
Preparation:
-
Prepare a 10% Tween 80 solution in sterile water.
-
Suspend the this compound powder directly in the 10% Tween 80 solution to the desired concentration.
-
Vortex and sonicate to ensure a uniform suspension.
Experimental Protocols
This compound has been evaluated in various rodent models to assess its antipsychotic-like and cognitive-enhancing effects.
Reversal of Amphetamine-Induced Hyperlocomotion
This experiment assesses the antipsychotic-like potential of this compound.
Animal Model:
-
Male Sprague-Dawley rats (250-350 g)
-
Wild-type or M4 knockout (KO) mice
Procedure:
-
Acclimate animals to the locomotor activity chambers.
-
Administer this compound (e.g., 1–56.6 mg/kg, PO or IP for rats; 0.3–30 mg/kg, IP for mice) or vehicle.
-
After a pretreatment period (e.g., 60 minutes), administer amphetamine to induce hyperlocomotion.
-
Record locomotor activity for a specified duration (e.g., 1.5-2.5 hours).
-
Analyze the data to determine if this compound reverses the amphetamine-induced increase in activity.
Reversal of MK-801-Induced Deficits
This model evaluates the ability of this compound to mitigate deficits induced by the NMDA receptor antagonist MK-801, which is relevant to schizophrenia models.
Animal Model:
-
Wild-type or M4 KO mice
Procedure:
-
Hyperlocomotion: Follow a similar procedure to the amphetamine model, substituting MK-801 for amphetamine. This compound has been shown to reverse MK-801-induced hyperlocomotion in wild-type but not M4 KO mice.
-
Associative Learning and Memory:
-
Utilize tasks such as the touchscreen pairwise visual discrimination task.
-
Administer this compound or vehicle prior to the administration of MK-801.
-
Train and test the animals on the cognitive task.
-
Assess whether this compound can ameliorate the learning and memory impairments caused by MK-801.
-
Enhancement of Fear Conditioning
This protocol assesses the pro-cognitive effects of this compound alone.
Animal Model:
-
Wild-type mice
Procedure:
-
Administer this compound or vehicle.
-
Conduct contextual and cue-mediated fear conditioning training.
-
Assess freezing behavior in response to the context and cue at a later time point.
-
This compound has been found to enhance the acquisition of both contextual and cue-mediated fear conditioning when administered alone.
Pharmacokinetic Data
| Parameter | Species | Dose & Route | Value | Reference |
| Elimination Half-life | Mouse | 1 mg/kg IP | 4.7 h | |
| Brain-to-Plasma Partition Coefficient (Kp) | Rat | 10 mg/kg IP | 0.49 | |
| Unbound Brain-to-Unbound Plasma Partition Coefficient (Kp,uu) | Rat | 10 mg/kg IP | 1.1 |
Note: The Kp,uu of 1.1 suggests that this compound readily crosses the blood-brain barrier and that unbound concentrations in the brain equilibrate with those in the plasma.
Visualized Pathways and Workflows
Caption: M4 Receptor Signaling Pathway Activated by this compound.
Caption: General Workflow for In Vivo Behavioral Experiments.
Storage and Stability
-
Powder: Store at -20°C for long-term stability (up to 3 years).
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.
-
Working Solutions (for injection): It is recommended to prepare these fresh on the day of the experiment to ensure homogeneity and prevent degradation.
Safety Precautions
This compound is for research use only and not for human or veterinary use. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.
References
- 1. This compound | M4 PAM | mAChR agonist | CAS# 1451993-15-9 | InvivoChem [invivochem.com]
- 2. This compound | AChR | TargetMol [targetmol.com]
- 3. M4 PAM this compound | CAS 1451993-15-9 | M4 Receptor Agonist [stressmarq.com]
- 4. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
VU0467154 U-shaped dose-response curve in behavioral assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU0467154, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. The content is tailored for researchers, scientists, and drug development professionals encountering unexpected dose-response relationships, particularly U-shaped or biphasic curves, in behavioral assays.
Frequently Asked Questions (FAQs)
Q1: We are observing a U-shaped dose-response curve with this compound in our behavioral assay. Is this a known phenomenon?
A1: Yes, a U-shaped dose-response curve has been reported for this compound in several preclinical behavioral assays, particularly in Mecp2+/- mouse models of Rett syndrome.[1][2][3] In these studies, a moderate dose (e.g., 3 mg/kg) of this compound demonstrated efficacy in rescuing behavioral deficits, while lower and higher doses (e.g., 1 mg/kg and 10 mg/kg) were ineffective.[1][2] This non-monotonic dose-response is a critical consideration for experimental design and data interpretation.
Q2: What is the established mechanism of action for this compound?
A2: this compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. It does not activate the M4 receptor directly but potentiates the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh). This compound binds to a site on the M4 receptor that is distinct from the ACh binding site, inducing a conformational change that increases the affinity and/or efficacy of ACh. The primary signaling pathway of the M4 receptor is through Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Q3: What are the potential mechanisms that could explain the U-shaped dose-response curve observed with this compound?
A3: While the exact mechanism for the U-shaped dose-response of this compound has not been definitively elucidated, several hypotheses can be considered based on the pharmacology of GPCRs and allosteric modulators:
-
Receptor Desensitization: At higher concentrations, prolonged or excessive stimulation of the M4 receptor by the PAM in the presence of endogenous acetylcholine could lead to receptor desensitization and internalization, thereby reducing the overall signaling and behavioral effect.
-
Engagement of Opposing Signaling Pathways: High concentrations of this compound might lead to the engagement of secondary or opposing signaling pathways that counteract the therapeutic effect observed at moderate doses.
-
Off-Target Effects: While this compound is highly selective for the M4 receptor, at higher concentrations, it may interact with other molecular targets. For instance, it has been reported to have a high affinity for the adenosine transporter. Engagement of such off-target sites could produce effects that confound the M4-mediated behavioral response.
-
Complex Network Effects: The behavioral outcomes measured are the result of complex neural circuit interactions. It is possible that different dose levels of this compound differentially modulate various components of these circuits, leading to a non-linear relationship between dose and the final behavioral output.
Q4: How should we design our dose-response studies for this compound in light of the potential for a U-shaped curve?
Troubleshooting Guide
Issue: We are not observing the expected therapeutic effect of this compound in our behavioral model.
-
Dose Selection: Are you using a dose within the reported therapeutic window? As discussed, this compound can exhibit a U-shaped dose-response curve. A dose that is too low or too high may not produce the desired effect. We recommend testing a range of doses, including 3 mg/kg, which has shown efficacy in several studies.
-
Route and Timing of Administration: Was the compound administered appropriately? For behavioral studies in mice, intraperitoneal (i.p.) injection 30 minutes prior to the behavioral test has been shown to be effective. Ensure the formulation of this compound is appropriate for the chosen route of administration.
-
Behavioral Assay Sensitivity: Is your behavioral paradigm sensitive enough to detect the effects of the compound? Ensure that your baseline behavioral measures in the vehicle-treated control group are stable and consistent.
-
Animal Model: The U-shaped dose-response has been specifically documented in Mecp2+/- mice. The optimal dose and the shape of the dose-response curve may vary in other animal models or strains.
Issue: We are observing an unexpected or adverse effect at higher doses of this compound.
-
Confirm U-shaped Response: Is it possible you are on the descending arm of a U-shaped dose-response curve? The lack of a therapeutic effect at a high dose might be misinterpreted as a simple lack of efficacy, when in fact it is part of a biphasic response.
-
Consider Off-Target Effects: High concentrations of this compound may lead to off-target pharmacology. Consider if the observed phenotype could be related to the known secondary targets of the compound.
-
Pharmacokinetics: Have you characterized the pharmacokinetic profile of this compound in your specific animal model? Higher than expected brain exposure could lead to exaggerated pharmacology or off-target effects.
Data Presentation
The following tables summarize the expected U-shaped dose-response effects of this compound in various behavioral assays based on published data in Mecp2+/- mice. The values are estimated from graphical representations in the source literature and are intended for illustrative purposes.
Table 1: Elevated Zero Maze (EZM) - Time Spent in Open Arms
| Treatment Group | Dose (mg/kg, i.p.) | Mean Time in Open Arms (% of total time) |
| Vehicle | 0 | ~40% |
| This compound | 1 | ~40% |
| This compound | 3 | ~25% (Normalization of phenotype) |
| This compound | 10 | ~40% |
Table 2: Social Interaction Test - Social Preference
| Treatment Group | Dose (mg/kg, i.p.) | Social Preference Index |
| Vehicle | 0 | ~0.2 (Impaired) |
| This compound | 1 | ~0.2 (Impaired) |
| This compound | 3 | ~0.5 (Rescue of phenotype) |
| This compound | 10 | ~0.2 (Impaired) |
Table 3: Contextual Fear Conditioning - Freezing Behavior
| Treatment Group | Dose (mg/kg, i.p.) | % Freezing |
| Vehicle | 0 | ~20% (Impaired) |
| This compound | 1 | ~20% (Impaired) |
| This compound | 3 | ~40% (Rescue of phenotype) |
| This compound | 10 | ~20% (Impaired) |
Experimental Protocols
1. Elevated Zero Maze (EZM) Protocol
-
Apparatus: A circular runway (5 cm width) elevated 50-60 cm above the floor. The maze is divided into four equal quadrants, with two opposing quadrants enclosed by walls (closed arms) and the other two open.
-
Procedure:
-
Habituate the mouse to the testing room for at least 30 minutes prior to the test.
-
Administer this compound (1, 3, or 10 mg/kg) or vehicle via i.p. injection 30 minutes before placing the mouse in the maze.
-
Place the mouse in one of the closed arms to start the test.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session using an overhead video camera and tracking software.
-
-
Parameters Measured: Time spent in the open and closed arms, number of entries into each arm, total distance traveled.
2. Three-Chamber Social Interaction Test Protocol
-
Apparatus: A rectangular, three-chambered box. The dividing walls have small openings allowing access to all chambers. In the side chambers, inverted wire cups are used to contain the stranger mice.
-
Procedure:
-
Habituate the test mouse to the testing room for at least 30 minutes.
-
Administer this compound (1, 3, or 10 mg/kg) or vehicle via i.p. injection 30 minutes before the test.
-
Habituation Phase (10 minutes): Place the test mouse in the center chamber and allow it to explore all three empty chambers.
-
Sociability Phase (10 minutes): Place an unfamiliar "stranger 1" mouse in one of the wire cups in a side chamber and an empty wire cup in the other side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers.
-
Social Novelty Phase (10 minutes): Place a new unfamiliar "stranger 2" mouse in the previously empty wire cup. The "stranger 1" mouse remains. Place the test mouse back in the center chamber and allow it to explore.
-
-
Parameters Measured: Time spent in each chamber and time spent sniffing each wire cup.
3. Contextual Fear Conditioning Protocol
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock. The chamber is placed within a sound-attenuating cubicle.
-
Procedure:
-
Training Day:
-
Habituate the mouse to the testing room for at least 30 minutes.
-
Administer this compound (1, 3, or 10 mg/kg) or vehicle via i.p. injection 30 minutes before training.
-
Place the mouse in the conditioning chamber for a 2-minute habituation period.
-
Deliver a series of footshocks (e.g., 2 shocks, 0.7 mA, 2 seconds duration) with an inter-shock interval.
-
Remove the mouse from the chamber 30 seconds after the final shock.
-
-
Test Day (24 hours later):
-
Place the mouse back into the same conditioning chamber for a 5-minute session without any shocks.
-
Record the session and score the amount of time the mouse spends freezing (immobility except for respiratory movements).
-
-
-
Parameters Measured: Percentage of time spent freezing during the test session.
Visualizations
Caption: Canonical M4 receptor signaling pathway.
Caption: Logical relationship of the U-shaped dose-response.
References
- 1. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Off-target effects of VU0467154 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of VU0467154, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2][3] It does not activate the M4 receptor directly but potentiates the receptor's response to the endogenous ligand, acetylcholine (ACh).[1]
Q2: What are the known off-target effects of this compound?
A2: Extensive in vitro screening has shown that this compound is highly selective for the M4 receptor.[4] The only significant off-target activity identified is at the adenosine transporter. At concentrations above 30 µM, interactions with other GPCRs, ion channels, and transporters are minimal.
Q3: At what concentrations does this compound interact with the adenosine transporter?
A3: this compound has been shown to displace the binding of [3H]NTBI to the guinea pig adenosine transporter with a Ki of 98 nM. In a functional assay with cells expressing the human adenosine transporter, it inhibited [3H]adenosine uptake with an IC50 of 240 nM.
Q4: Are there any observed in vivo adverse effects at high concentrations of this compound?
A4: Some studies have reported potential adverse effects at higher doses. For instance, in mice, a 10 mg/kg dose was associated with nonselective disruptive effects on motor output and motivation. Another study in a mouse model of Rett syndrome indicated a narrow therapeutic window, with a 10 mg/kg dose leading to diminished sociability. It is important to carefully titrate the dose of this compound to avoid these potential confounding effects.
Troubleshooting Guide
This guide is designed to help researchers identify and troubleshoot potential off-target effects of this compound during their experiments.
Problem 1: Unexpected or inconsistent results at high concentrations of this compound.
-
Possible Cause: Off-target effects, particularly inhibition of the adenosine transporter, may become prominent at high concentrations.
-
Troubleshooting Steps:
-
Review Concentration: Confirm that the concentration of this compound being used is appropriate for selective M4 modulation. Refer to the selectivity data in Table 1. Concentrations approaching or exceeding the IC50 for the adenosine transporter (240 nM) may lead to off-target effects.
-
Control for Adenosine Transporter Inhibition: To determine if the observed effect is due to adenosine transporter inhibition, consider the following control experiments:
-
Use a known adenosine transporter inhibitor (e.g., S-(4-Nitrobenzyl)-6-thioinosine - NBTI) as a positive control to see if it phenocopies the unexpected effect.
-
Test the effect of an adenosine receptor antagonist (e.g., caffeine or theophylline) in the presence of high concentrations of this compound. If the unexpected effect is blocked, it is likely mediated by increased extracellular adenosine due to transporter inhibition.
-
-
Dose-Response Curve: Generate a full dose-response curve for this compound in your assay. Atypical curve shapes or biphasic responses may suggest the engagement of multiple targets at different concentrations.
-
Problem 2: Observed effects do not align with known M4 receptor signaling pathways.
-
Possible Cause: The observed cellular response may be a consequence of off-target adenosine transporter inhibition, leading to the activation of adenosine receptors which can couple to various signaling pathways.
-
Troubleshooting Steps:
-
Characterize Adenosine Receptor Expression: Determine the expression profile of adenosine receptor subtypes (A1, A2A, A2B, A3) in your experimental system (cell line or tissue).
-
Signaling Pathway Analysis: Investigate signaling pathways downstream of adenosine receptor activation. For example, A2A and A2B receptors typically couple to Gs to increase cAMP, while A1 and A3 receptors couple to Gi to decrease cAMP. This can be assessed using a cAMP assay.
-
Visualize the Workflow: Use the following workflow to logically dissect the potential signaling pathways.
Figure 1. Troubleshooting workflow for unexpected results with this compound.
-
Data Presentation
Table 1: In Vitro Selectivity Profile of this compound
| Target | Species | Assay Type | Value | Reference |
| M4 Receptor (On-Target) | Rat | Calcium Mobilization (pEC50) | 7.75 (17.7 nM) | |
| Human | Calcium Mobilization (pEC50) | 6.20 (627 nM) | ||
| Cynomolgus Monkey | Calcium Mobilization (pEC50) | 6.00 (1000 nM) | ||
| M1, M2, M3, M5 Receptors | Rat, Human | Calcium Mobilization | No Potentiation | |
| Adenosine Transporter | Guinea Pig | [3H]NTBI Displacement (Ki) | 98 nM | |
| Human | [3H]Adenosine Uptake (IC50) | 240 nM | ||
| Other CNS Targets (57 total) | Various | Radioligand Binding (Ki) | >30 µM |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Test for Off-Target GPCR Activity
This protocol can be used to determine if high concentrations of this compound cause activation of other Gq-coupled GPCRs in your cell system.
Materials:
-
Cells expressing the GPCR of interest
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Probenecid (optional, for cell lines with active dye efflux transporters)
-
This compound
-
Known agonist for the GPCR of interest (positive control)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions. Remove culture medium from the wells and add the dye solution. Incubate for 30-60 minutes at 37°C.
-
Compound Plate Preparation: Prepare a dilution series of this compound and the positive control agonist in assay buffer at a concentration 4-5x the final desired concentration.
-
Assay:
-
Place the cell plate in the fluorescence plate reader and allow the temperature to equilibrate.
-
Establish a stable baseline fluorescence reading.
-
Use the automated injector to add the this compound or control agonist solutions to the wells.
-
Measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot ΔF against the concentration of this compound to generate a dose-response curve.
Figure 2. Workflow for the calcium mobilization assay.
Protocol 2: Radioligand Binding Assay to Confirm Adenosine Transporter Interaction
This protocol can be used to confirm the interaction of this compound with the adenosine transporter in your system.
Materials:
-
Cell membranes or tissue homogenate expressing the adenosine transporter
-
Radiolabeled ligand for the adenosine transporter (e.g., [3H]NBTI)
-
This compound
-
Non-labeled competitor (e.g., NBTI) for determining non-specific binding
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes/homogenate, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled competitor).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
Figure 3. Workflow for the radioligand binding assay.
References
VU0467154 and its interaction with the adenosine transporter
Technical Support Center: VU0467154
A Note on the Primary Target of this compound:
Current scientific literature predominantly characterizes this compound as a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR)[1][2]. It functions by binding to a site on the M4 receptor distinct from the acetylcholine binding site, thereby enhancing the receptor's response to its natural ligand, acetylcholine[2][3].
While one study noted an off-target interaction of this compound with the human adenosine transporter, showing inhibition of adenosine uptake with an IC50 of 240 nM, its primary and well-documented mechanism of action is the potentiation of the M4 receptor[4]. This technical guide will, therefore, focus on the interaction of this compound with its primary target, the M4 muscarinic acetylcholine receptor.
Frequently Asked Questions (FAQs) & Troubleshooting
General
-
Q: What is this compound and what is its primary mechanism of action?
-
A: this compound is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR). It does not activate the M4 receptor on its own but significantly potentiates the receptor's response to acetylcholine. This modulation enhances cholinergic signaling in neural circuits where the M4 receptor is expressed.
-
-
Q: What are the common research applications for this compound?
-
A: this compound is utilized as a tool compound to investigate the function of the M4 receptor in various physiological and pathological processes. It is frequently used in preclinical models to explore its potential as a therapeutic agent for neuropsychiatric and cognitive disorders such as schizophrenia and Alzheimer's disease.
-
Experimental
-
Q: I am not observing potentiation of the M4 receptor in my in vitro assay. What could be the issue?
-
A: Several factors could contribute to this:
-
**Cell Line: ** Ensure your cell line expresses a functional M4 receptor.
-
Agonist Concentration: As a PAM, this compound requires the presence of an orthosteric agonist like acetylcholine. The concentration of the agonist will influence the observed potentiation.
-
Compound Integrity and Solubility: this compound is typically dissolved in DMSO. Ensure the compound is fully dissolved and has been stored correctly (dry, dark, and at -20°C for long-term storage) to maintain its integrity. For cellular experiments, the final DMSO concentration should generally not exceed 0.1% to avoid solvent-induced artifacts.
-
-
-
Q: I am observing significant off-target effects in my experiments. What should I do?
-
A: While this compound is highly selective for the M4 receptor, cross-reactivity can occur at higher concentrations. Consider performing a dose-response curve to determine the optimal concentration that maximizes M4 potentiation while minimizing off-target effects. If off-target effects persist, consider using a structurally different M4 PAM to confirm that the observed phenotype is indeed M4-dependent.
-
-
Q: My in vivo results are inconsistent. What are some potential reasons?
-
A: In vivo studies can be influenced by several factors:
-
Pharmacokinetics: this compound has distinct pharmacokinetic properties that can vary between species. Ensure your dosing regimen and route of administration are appropriate for your animal model to achieve the desired brain exposure.
-
Animal Model: The genetic background and health status of your animals can impact the results.
-
Behavioral Paradigm: Ensure that the behavioral tests are well-validated and that the administration of this compound is timed appropriately relative to the behavioral assessment.
-
-
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound across different species and its in vivo target engagement.
Table 1: In Vitro Potency of this compound on M4 Receptors
| Species | Receptor | Assay Type | EC50 / pEC50 | Emax (% of ACh max) | Reference |
| Rat | M4 | Calcium Mobilization | 17.7 nM / 7.75 | 68% | |
| Human | M4 | Calcium Mobilization | 627 nM / 6.20 | 55% | |
| Cynomolgus Monkey | M4 | Calcium Mobilization | 1000 nM / 6.00 | 57% |
Table 2: In Vivo Data for this compound
| Parameter | Species | Value | Reference |
| In vivo EC50 (unbound) for reversal of amphetamine-induced hyperlocomotion | Rat | 48 nM | |
| Calculated Unbound Brain Concentration (1 mg/kg dose) | Mouse | 1.2 nM | |
| Calculated Unbound Brain Concentration (3 mg/kg dose) | Mouse | 2.2 nM | |
| Calculated Unbound Brain Concentration (10 mg/kg dose) | Mouse | 4.2 nM |
Experimental Protocols
1. In Vitro Calcium Mobilization Assay
This assay is commonly used to determine the potency and efficacy of M4 PAMs.
-
Cell Line: CHO (Chinese Hamster Ovary) cells stably co-expressing the M4 muscarinic receptor and a promiscuous G-protein (e.g., Gqi5) are typically used.
-
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare a dilution series of this compound.
-
Add this compound to the cells at the desired concentrations.
-
Add a fixed, sub-maximal (EC20) concentration of acetylcholine to stimulate the M4 receptor.
-
Measure the change in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data are typically normalized to the maximum response induced by a saturating concentration of acetylcholine. The EC50 value is calculated from the resulting concentration-response curve.
-
2. In Vivo Amphetamine-Induced Hyperlocomotion
This behavioral model is used to assess the antipsychotic-like activity of compounds.
-
Animals: Rats or mice are commonly used.
-
Procedure:
-
Acclimate the animals to the testing environment (e.g., open-field arenas).
-
Administer this compound at various doses (e.g., via intraperitoneal injection).
-
After a pre-treatment period, administer a psychostimulant such as amphetamine or MK-801 to induce hyperlocomotion.
-
Record the locomotor activity (e.g., distance traveled, rearing frequency) for a defined period using an automated tracking system.
-
The ability of this compound to reverse the stimulant-induced hyperlocomotion is quantified and compared to a vehicle control group.
-
Visualizations
Caption: Experimental workflow for assessing this compound.
Caption: M4 receptor signaling pathway modulated by this compound.
References
- 1. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected behavioral side effects of VU0467154 in mice
Welcome to the technical support center for VU0467154. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the behavioral effects of the M4 positive allosteric modulator (PAM) this compound in mice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).[1][2] It does not activate the M4 receptor directly but potentiates the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[2] This selective potentiation of M4 signaling is the basis for its observed behavioral effects.[1][3]
Q2: Are there any expected behavioral outcomes when using this compound in wild-type mice?
A2: Yes. In wild-type mice, this compound has been shown to enhance the acquisition of both contextual and cue-mediated fear conditioning when administered alone. This suggests a pro-cognitive effect. Additionally, a notable dose-dependent effect is a decrease in spontaneous locomotion (hypolocomotion).
Q3: My mice are showing reduced general movement after administration of this compound. Is this a known side effect?
A3: Yes, decreased spontaneous locomotion, or hypolocomotion, is a well-documented effect of this compound in mice and is believed to be a motor phenotype associated with M4 receptor potentiation in the striatum. This effect has been observed in both acute and repeated dosing paradigms. It is important to consider this effect when designing and interpreting behavioral assays that rely on motor activity.
Q4: I am using a schizophrenia model involving MK-801. What effects can I expect from this compound?
A4: this compound has been shown to produce a robust, dose-dependent reversal of MK-801-induced hyperlocomotion. It also attenuates deficits in associative learning and memory induced by MK-801, such as in the touchscreen pairwise visual discrimination task and contextual conditioned freezing assays. These effects are absent in M4 receptor knockout mice, confirming the M4-dependent mechanism.
Q5: Are there any concerns about tolerance developing with repeated dosing of this compound?
A5: Studies involving repeated, once-daily dosing for 10 to 14 days have shown that tolerance does not develop to the behavioral effects of this compound. The cognitive-enhancing and antipsychotic-like activities remain consistent, and brain and plasma concentrations of the compound are comparable to those after a single dose.
Q6: What are the known adverse side effects of this compound? Are classical cholinergic side effects observed?
A6: this compound is notable for its lack of classical cholinergic adverse effects (e.g., salivation, lacrimation, diarrhea) that are common with nonselective muscarinic agonists. This is due to its high selectivity for the M4 receptor over M2 and M3 receptors, which mediate many of these peripheral effects. However, some potential adverse effects have been noted in specific contexts:
-
Reduced Sociability: In a mouse model of Rett syndrome (Mecp2+/- mice), this compound was reported to diminish sociability at certain doses.
-
Respiratory Effects: Chronic (44-day) treatment with this compound resulted in a moderately decreased breath rate in both wild-type and Mecp2+/- mice.
Troubleshooting Guides
Issue: No significant effect on MK-801 induced hyperlocomotion.
-
Verify Dose and Administration: Ensure the correct dose of this compound was administered. Efficacious doses for reversing MK-801 induced hyperlocomotion are typically in the range of 3-30 mg/kg, administered intraperitoneally (IP).
-
Timing of Administration: Check the timing of this compound administration relative to the MK-801 challenge and the behavioral test. The pre-treatment time is a critical parameter.
-
Mouse Strain and Genetics: Confirm that you are not using M4 receptor knockout mice, as the effects of this compound are M4-dependent.
-
Compound Integrity: Verify the stability and proper storage of your this compound solution.
Issue: Unexpected freezing behavior during training in fear conditioning assays.
-
Dose-Related Hypolocomotion: High doses of this compound (e.g., 10 mg/kg and 30 mg/kg) can cause significant increases in stagnant or freezing-like behavior even before the delivery of an aversive stimulus (e.g., footshock). This is likely related to the compound's hypolocomotive effects.
-
Troubleshooting Step: Consider reducing the dose of this compound. If the experimental design allows, ensure that testing for fear memory occurs when the mice are in a drug-free state (e.g., 24 hours after administration) to avoid confounding motor effects with cognitive performance.
Quantitative Data Summary
Table 1: Effects of this compound on MK-801-Induced Hyperlocomotion
| Treatment Group | Dose (mg/kg, IP) | Locomotor Activity (Distance traveled in cm) | % Reversal of MK-801 Effect |
|---|---|---|---|
| Vehicle + Vehicle | - | ~5,000 | N/A |
| Vehicle + MK-801 | 0.3 | ~20,000 | 0% |
| This compound + MK-801 | 3 | ~15,000 | ~33% |
| This compound + MK-801 | 10 | ~8,000 | ~80% |
| This compound + MK-801 | 30 | ~6,000 | ~93% |
Data are approximated from graphical representations in cited literature for illustrative purposes.
Table 2: Effects of this compound on Acquisition of Contextual Fear Conditioning
| Treatment Group | Dose (mg/kg, IP) | % Freezing (24h post-conditioning) |
|---|---|---|
| Vehicle | - | ~50% |
| This compound | 3 | ~60% |
| This compound | 10 | ~75% |
| This compound | 30 | ~85% |
Data are approximated from graphical representations in cited literature for illustrative purposes.
Experimental Protocols
Protocol 1: Reversal of MK-801-Induced Hyperlocomotion
-
Animals: Male C57BL/6J mice are typically used.
-
Habituation: Mice are habituated to the testing room for at least 1 hour before the experiment. They are also habituated to the open-field chambers (e.g., 40 x 40 cm) for 30-60 minutes on the day prior to testing.
-
Drug Administration:
-
Administer this compound (vehicle, 3, 10, or 30 mg/kg) via intraperitoneal (IP) injection.
-
30 minutes after this compound administration, administer MK-801 (0.3 mg/kg, IP) or vehicle.
-
-
Behavioral Testing:
-
Immediately after the MK-801 injection, place the mice into the open-field chambers.
-
Record locomotor activity (e.g., total distance traveled) for a period of 60-90 minutes using an automated tracking system.
-
-
Data Analysis: Analyze the total distance traveled using ANOVA, followed by post-hoc tests to compare treatment groups.
Protocol 2: Contextual and Cue-Dependent Fear Conditioning
-
Animals: Male C57BL/6J mice.
-
Apparatus: Use a standard fear conditioning chamber with a grid floor for footshock delivery.
-
Conditioning Session (Day 1):
-
Administer this compound (vehicle, 3, 10, or 30 mg/kg, IP) 30 minutes before placing mice in the conditioning chamber.
-
Allow a 2-minute exploration period (baseline).
-
Present an auditory cue (conditioned stimulus, CS; e.g., 80 dB tone for 30 seconds).
-
The last 2 seconds of the CS is co-terminated with a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).
-
Mice remain in the chamber for another 60 seconds before being returned to their home cage.
-
-
Contextual Fear Test (Day 2):
-
Place the mice back into the same conditioning chamber (in a drug-free state).
-
Record freezing behavior for 5 minutes. No CS or US is presented.
-
-
Cued Fear Test (Day 3):
-
Place the mice in a novel context (different shape, flooring, and odor).
-
Allow a 3-minute exploration period.
-
Present the auditory CS for 3 minutes.
-
Record freezing behavior throughout the session.
-
-
Data Analysis: Score the percentage of time spent freezing during each test session. Analyze data using ANOVA.
Visualizations
Caption: Signaling pathway of this compound as an M4 PAM.
Caption: Workflow for MK-801-induced hyperlocomotion assay.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
VU0467154 in DMSO: A Technical Support Guide
For researchers and drug development professionals utilizing VU0467154, ensuring its proper dissolution and stability in Dimethyl Sulfoxide (DMSO) is critical for experimental success. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered when working with this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO can vary between batches and is influenced by the purity of the compound and the quality of the DMSO. Published data indicates a solubility range from approximately 13.89 mg/mL (31.25 mM) to as high as 125 mg/mL (281.25 mM)[1][2][3][4]. It is often recommended to use sonication to facilitate dissolution[2].
Q2: My this compound is not dissolving completely in DMSO, what should I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Verify DMSO Quality: DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of compounds. Always use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO for preparing stock solutions.
-
Apply Sonication: Gentle sonication can help break up aggregates and enhance dissolution.
-
Gentle Warming: Gently warming the solution to 37°C may increase solubility. However, be cautious with temperature to avoid potential degradation.
-
Re-evaluate Concentration: If the desired concentration is at the higher end of the reported solubility range, consider preparing a slightly more dilute stock solution.
Q3: How should I store my this compound stock solution in DMSO?
A3: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year). To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: I observed precipitation when diluting my DMSO stock solution in an aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution into aqueous media is common for compounds with low aqueous solubility. To address this, consider the following:
-
Use of Co-solvents: For in vivo and some in vitro applications, a formulation including co-solvents like PEG300 and Tween-80 can help maintain solubility when diluting the DMSO stock.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to minimize both toxicity and precipitation issues.
-
Fresh Preparations: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.
Quantitative Data Summary
The following table summarizes the reported solubility and stability data for this compound in DMSO.
| Parameter | Value | Source |
| Solubility in DMSO | ~13.89 mg/mL (~31.25 mM) | |
| 55 mg/mL (123.75 mM) | ||
| ≥ 125 mg/mL (281.25 mM) | ||
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (in DMSO) | -80°C for 6 months to 2 years | |
| -20°C for 1 month to 1 year |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, and sonicator.
-
Procedure: a. Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution (MW: 444.45 g/mol ), you will need 4.445 mg. b. Add the this compound powder to a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO. d. Vortex the solution for 1-2 minutes. e. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. f. Visually inspect the solution to ensure it is clear and free of particulates. g. Aliquot the stock solution into single-use volumes and store at -80°C.
Visual Guides
The following diagrams illustrate key workflows and concepts related to handling this compound.
Caption: A flowchart for troubleshooting solubility issues with this compound in DMSO.
Caption: Recommended workflow for the storage and handling of this compound DMSO stock solutions.
References
Troubleshooting inconsistent results in VU0467154 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VU0467154, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays using this compound. What are the potential causes?
A1: Inconsistent results in in-vitro experiments with this compound can stem from several factors:
-
Solubility Issues: this compound is soluble in DMSO[1][2]. Ensure that your stock solutions are fully dissolved. Precipitation of the compound in your assay media can lead to lower effective concentrations and variability. It is recommended to prepare fresh dilutions from a concentrated DMSO stock for each experiment. Sonication may be recommended to ensure complete dissolution[3].
-
Cell Line Variability: The expression level of the M4 receptor in your cell line can significantly impact the potentiation effect of this compound. Regularly verify M4 receptor expression levels using techniques like qPCR or Western blotting.
-
Species Differences: this compound exhibits different potencies across species. For instance, it is more potent at the rat M4 receptor compared to human and cynomolgus monkey M4 receptors[4][5]. Ensure you are using the appropriate species-specific parameters for your calculations and interpreting your data accordingly.
-
Agonist Concentration: As a PAM, this compound's effect is dependent on the presence of an orthosteric agonist like acetylcholine (ACh). The concentration of the agonist will influence the observed potentiation. Using a concentration of ACh at its EC20 is a common practice to assess the potency of a PAM.
Q2: Our in-vivo rodent studies with this compound are showing a high degree of variability in behavioral outcomes. What should we check?
A2: Variability in animal studies can be complex. Here are some key areas to investigate:
-
Dose-Response Relationship: this compound can exhibit a narrow therapeutic window. For example, in Mecp2+/- mice, efficacy was observed at a 3 mg/kg dose, but not at 1 mg/kg or 10 mg/kg. It is crucial to perform a thorough dose-response study to identify the optimal dose for your specific animal model and behavioral paradigm.
-
Pharmacokinetics: The route of administration and formulation can impact the bioavailability and brain concentration of this compound. Ensure your formulation is appropriate for the chosen route (e.g., intraperitoneal, oral) and that the compound remains in solution. Consider performing pharmacokinetic studies to correlate brain and plasma concentrations with behavioral effects.
-
Animal Model Specifics: The underlying pathology of your animal model can influence the response to M4 modulation. For instance, M4 receptor expression levels may be altered in certain disease models.
-
Off-Target Effects: While this compound is highly selective for the M4 receptor, it has been shown to have off-target activity at the adenosine transporter at higher concentrations (IC50 of 240 nM). If you are using high doses, consider the potential for confounding effects.
Q3: How should I prepare this compound for in-vitro and in-vivo experiments?
A3: Proper preparation is critical for obtaining reliable data.
-
In-Vitro: Prepare a high-concentration stock solution in 100% DMSO. For your experiments, dilute this stock solution in your assay buffer or cell culture medium. Be mindful of the final DMSO concentration, as high concentrations can be toxic to cells. A final DMSO concentration of less than 0.1% is generally recommended.
-
In-Vivo: For in-vivo administration, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is important to prepare this as a suspension and ensure it is well-mixed before each administration.
Troubleshooting Guides
Issue 1: Lower than expected potency in a functional assay.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Prepare fresh dilutions for each experiment. Visually inspect solutions for any precipitate. Consider using a vehicle with better solubilizing properties if issues persist. |
| Incorrect Agonist Concentration | Optimize the concentration of the primary agonist (e.g., acetylcholine). An EC20 concentration is a good starting point for PAM potentiation assays. |
| Cell Line Health | Ensure cells are healthy and not passaged too many times. Poor cell health can affect receptor expression and signaling. |
| Species-Specific Potency | Verify the species of your M4 receptor construct. Potency varies between rat, human, and other species. |
Issue 2: Lack of efficacy or inconsistent results in behavioral studies.
| Potential Cause | Troubleshooting Step |
| Inappropriate Dose | Conduct a full dose-response curve to determine the optimal effective dose. Be aware of potential bell-shaped dose-response curves. |
| Poor Bioavailability | Review your formulation and route of administration. Consider pharmacokinetic analysis to measure brain and plasma levels of the compound. |
| Off-Target Effects | If using high doses, consider potential off-target effects, particularly on the adenosine transporter. |
| Tolerance | While studies suggest tolerance is not a major issue with repeated dosing, consider the timing of your behavioral tests in relation to drug administration. |
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| pEC50 (in vitro) | Rat | 7.75 ± 0.06 (17.7 nM) | |
| Human | 6.20 ± 0.06 (627 nM) | ||
| Cynomolgus Monkey | 6.00 ± 0.09 (1000 nM) | ||
| Off-Target IC50 (Adenosine Transporter) | Guinea Pig (binding) | 98 nM (Ki) | |
| Human (uptake) | 240 nM | ||
| Effective In-Vivo Dose (Mice) | Mecp2+/- model | 3 mg/kg (IP) |
Experimental Protocols
Calcium Mobilization Assay (In-Vitro)
This protocol is a general guideline for assessing the potency of this compound.
-
Cell Culture: Plate cells expressing the M4 muscarinic receptor (e.g., CHO or HEK293 cells) in a 96-well or 384-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of acetylcholine (ACh) at a concentration that elicits approximately 20% of its maximal response (EC20).
-
Assay Procedure:
-
Add the various concentrations of this compound to the wells and incubate for a specified period.
-
Add the EC20 concentration of ACh to the wells.
-
Measure the fluorescence intensity over time using a plate reader capable of detecting calcium flux.
-
-
Data Analysis: Normalize the data to the response of a maximal ACh concentration. Plot the potentiation effect of this compound against its concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Visualizations
Caption: M4 muscarinic acetylcholine receptor signaling pathway.
Caption: Logical workflow for troubleshooting inconsistent this compound results.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | M4 PAM | mAChR agonist | CAS# 1451993-15-9 | InvivoChem [invivochem.com]
- 3. This compound | AChR | TargetMol [targetmol.com]
- 4. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: VU0467154 Chronic Administration and Tolerance
This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments involving chronic administration of VU0467154, a selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM). The information addresses the potential for tolerance development and offers troubleshooting for related experimental observations.
Frequently Asked Questions (FAQs)
Q1: Does chronic administration of this compound lead to the development of tolerance?
A1: Preclinical studies in rodent models have consistently demonstrated a lack of tolerance to the behavioral effects of this compound after repeated administration.[1][2][3][4] Studies involving 10-day and 44-day dosing regimens have shown that the cognitive-enhancing and antipsychotic-like activities of this compound are maintained.[1]
Q2: What is the underlying mechanism for the lack of tolerance to this compound?
A2: this compound is a positive allosteric modulator (PAM), meaning it enhances the response of the M4 receptor to the endogenous agonist, acetylcholine, without directly activating the receptor itself. This mechanism of action is thought to contribute to the lack of tolerance. Studies have shown that chronic this compound administration does not lead to desensitization of the M4 receptor or changes in its expression levels.
Q3: Are there any observed changes in M4 receptor expression after long-term this compound treatment?
A3: No, repeated administration of this compound has not been found to significantly alter M4 muscarinic acetylcholine receptor (mAChR) mRNA or protein expression levels in various brain regions, including the hippocampus, cortex, cerebellum, and striatum. A transient increase in M4 mRNA was observed in the cerebellum after an acute dose, but this effect was not sustained with chronic treatment.
Q4: My experimental results suggest a diminished response to this compound over time. What could be the issue?
A4: While pharmacodynamic tolerance to this compound has not been reported, several other factors could contribute to an apparent decrease in efficacy. Refer to the Troubleshooting Guide below for potential explanations and solutions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Apparent decrease in behavioral efficacy with repeated dosing. | Pharmacokinetic Issues: Altered metabolism or clearance of this compound with chronic administration. | - Verify Drug Concentration: Measure plasma and brain concentrations of this compound to ensure they are consistent with previous effective doses. Studies have shown comparable plasma and brain concentrations after repeated dosing. - Review Formulation and Administration: Ensure consistent preparation and administration of the this compound solution. This compound is soluble in DMSO. |
| Learned/Behavioral Tolerance: The animal may have learned to compensate for the drug's effects in a specific behavioral paradigm. | - Vary Behavioral Paradigms: Test the efficacy of this compound in multiple, distinct behavioral assays to confirm a generalized loss of effect. - Control for Context: Ensure the testing environment and procedures remain consistent across all experimental groups and time points. | |
| Inconsistent results in cognitive or behavioral assays. | Narrow Therapeutic Window: this compound has been shown to have a narrow effective concentration range in some models. | - Perform a Dose-Response Study: If not already done, conduct a thorough dose-response experiment to identify the optimal effective dose for your specific model and behavioral paradigm. Efficacy has been observed at 3 mg/kg, but not at 1 or 10 mg/kg in some studies. |
| Off-Target Effects at Higher Doses: While highly selective for the M4 receptor, very high concentrations could potentially lead to unforeseen effects. | - Confirm M4-Mediated Effects: Use M4 receptor knockout mice to verify that the observed behavioral effects are indeed mediated by the M4 receptor. | |
| No significant change in downstream signaling markers after chronic treatment. | Timing of Tissue Collection: The peak effect on downstream signaling may be transient. | - Optimize Tissue Harvest Time: Collect tissue samples at Tmax (approximately 30 minutes after administration) to capture the peak pharmacological effect. |
| Regional Specificity of Signaling: The downstream effects of M4 receptor activation can be brain-region specific. | - Target Specific Brain Regions: Analyze downstream markers like phospho-Gsk3β in brain regions relevant to the behavioral phenotype being studied (e.g., brainstem for respiratory function). |
Data Presentation
Table 1: Summary of Chronic this compound Administration Studies
| Study Duration | Animal Model | Key Findings | Reference |
| 5 days | Wild-type mice | No change in M4 mRNA expression in hippocampus, cortex, or striatum. No functional tolerance in open field or fear conditioning assays. | |
| 10 days | Wild-type and M4 KO mice | No development of tolerance to cognitive-enhancing and antipsychotic-like effects. Comparable efficacy and drug concentrations to acute dosing. | |
| 44 days | Mecp2+/- mice | Efficacy in social, cognitive, and respiratory phenotypes was maintained. No significant alteration in mAChR expression in the brainstem or hippocampus. |
Table 2: In Vitro Potency of this compound
| Species | Receptor | pEC50 | EC50 (nM) | Reference |
| Rat | M4 | 7.75 | 17.7 | |
| Human | M4 | 6.20 | 627 | |
| Cynomolgus Monkey | M4 | 6.00 | 1000 |
Experimental Protocols
Chronic Administration Paradigm (10-day)
This protocol is adapted from studies demonstrating a lack of tolerance to this compound.
-
Animals: Use wild-type or relevant transgenic mouse models.
-
Drug Preparation: Dissolve this compound in a vehicle such as 10% Tween 80.
-
Dosing: Administer this compound or vehicle intraperitoneally (i.p.) once daily for 10 consecutive days. A common effective dose is 3 mg/kg.
-
Behavioral Testing: Conduct behavioral assays (e.g., pairwise discrimination, conditioned freezing, MK-801-induced hyperlocomotion) either before or after the daily dosing, ensuring consistent timing.
-
Pharmacokinetic Analysis: On the final day, collect plasma and brain tissue at a predetermined time point (e.g., 60 minutes post-dose) to measure this compound concentrations.
Western Blot for M4 Receptor Expression
This protocol is based on methods used to assess M4 receptor levels after chronic this compound treatment.
-
Tissue Homogenization: Homogenize brain tissue (e.g., hippocampus, brainstem) in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the M4 receptor overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: M4 receptor signaling pathway modulated by this compound.
Caption: Experimental workflow for assessing tolerance to this compound.
References
- 1. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Interpreting Paradoxical Effects of VU0467154 in Rett Syndrome Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the paradoxical effects of VU0467154, an M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM), in preclinical models of Rett syndrome (RTT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of Rett syndrome?
A1: this compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR).[1][2] In Rett syndrome, there is a noted hypofunction of cholinergic circuits and a significant decrease in M4 receptor expression in brain regions like the motor cortex and cerebellum.[1][3] this compound does not activate the M4 receptor directly but potentiates the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[1] The therapeutic hypothesis is that by enhancing the function of the remaining M4 receptors, this compound can normalize cholinergic tone and ameliorate some of the neurological symptoms of Rett syndrome.
Q2: What are the reported paradoxical, U-shaped dose-response effects of this compound in Rett syndrome mouse models?
A2: Studies in Mecp2+/- mouse models of Rett syndrome have demonstrated that this compound exhibits a narrow therapeutic window. Efficacy in improving anxiety, social preference, cognitive, and respiratory phenotypes is observed at a 3 mg/kg dose. However, this efficacy is lost at both lower (1 mg/kg) and higher (10 mg/kg) doses, creating a U-shaped or inverted U-shaped dose-response curve.
Q3: What are the potential mechanisms underlying the paradoxical dose-response of this compound?
A3: The precise mechanisms are not fully elucidated, but several hypotheses exist:
-
Balance of Cholinergic Signaling: The prevailing theory suggests that optimal cognitive and behavioral function relies on a delicate balance between phasic (transient, high concentration) and tonic (ambient, low concentration) cholinergic signaling. Low doses of this compound may be insufficient to adequately potentiate M4 signaling. Conversely, high doses may lead to excessive M4 activation, disrupting the necessary balance and potentially leading to receptor desensitization or engagement of counter-regulatory mechanisms that negate the therapeutic effects.
-
Off-Target Effects at Higher Concentrations: While this compound is highly selective for the M4 receptor, at higher concentrations, the risk of off-target effects increases. The only significant off-target activity noted for this compound is at the adenosine transporter. It is plausible that at the 10 mg/kg dose, engagement of other receptors or transporters could interfere with the desired therapeutic outcome.
-
Complex Downstream Signaling: M4 receptor activation modulates multiple downstream signaling pathways, including the inhibition of adenylyl cyclase and regulation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. High levels of M4 potentiation could lead to complex and non-linear interactions within these pathways, resulting in a loss of the beneficial effects seen at moderate potentiation.
Q4: Are there any known adverse effects of this compound in Rett syndrome models?
A4: Yes, a notable potential adverse effect is diminished sociability in Mecp2+/- mice treated with this compound. Additionally, chronic treatment has been associated with a moderate decrease in breath rate in both wild-type and Mecp2+/- mice.
Q5: How does this compound impact the Gsk3β signaling pathway?
A5: The therapeutic effects of this compound on respiratory function in Rett syndrome models correlate with an increase in the phosphorylation of Glycogen synthase kinase 3β (Gsk3β) at its inhibitory serine 9 residue (pS9-Gsk3β) in the brainstem. This suggests that M4 receptor potentiation leads to the inhibition of Gsk3β, a key mechanism for rescuing apneas in these models.
Troubleshooting Guides
Issue 1: Lack of Efficacy or Inconsistent Results with this compound
| Potential Cause | Troubleshooting Step |
| Incorrect Dosing | The most critical factor for this compound efficacy is the dose. Due to the narrow therapeutic window, it is imperative to perform a full dose-response study (e.g., 1, 3, 5, 10 mg/kg) to confirm the optimal dose in your specific experimental setup. Ensure accurate calculation of the dose based on the most recent animal weights. |
| Compound Solubility and Administration | This compound is typically formulated in a vehicle such as 10% Tween 80. Ensure the compound is fully dissolved and the solution is homogenous before each injection. Inconsistent suspension can lead to variable dosing. Prepare fresh solutions as needed and avoid repeated freeze-thaw cycles. |
| Timing of Behavioral Testing | The pharmacokinetics of this compound should be considered. Behavioral testing should be conducted at the time of peak brain exposure. For intraperitoneal (IP) injection, this is typically around 30-60 minutes post-administration. |
| Animal Strain and Sex | The genetic background and sex of the Mecp2 mouse model can influence behavioral phenotypes and drug responses. Ensure consistency in the strain and sex of the animals used and compare your results to literature that uses a similar model. |
| Assay Sensitivity | The behavioral assays used must be sensitive enough to detect the specific deficits in your Rett syndrome model and the therapeutic effects of this compound. Ensure that your baseline behavioral characterization shows a clear and reproducible phenotype. |
Issue 2: Observing a Worsening of Phenotype (e.g., Reduced Sociability)
| Potential Cause | Troubleshooting Step |
| Dose is Too High | A worsening of certain phenotypes, such as sociability, can be an indicator of being on the descending arm of the U-shaped dose-response curve. If you are using a dose of 3 mg/kg or higher and observing adverse effects, consider testing a lower dose. |
| Confounding Motor Effects | M4 PAMs can induce hypolocomotion. This reduction in movement could be misinterpreted as a worsening of a specific behavioral phenotype (e.g., reduced exploration in a social interaction test). Always analyze locomotor activity concurrently with your primary behavioral endpoint to rule out confounding motor effects. |
| Stress-Induced Effects | The interaction between the drug and the stress of the experimental procedure could lead to unexpected outcomes. Ensure adequate habituation of the animals to the testing environment and handling procedures. |
Quantitative Data Summary
Table 1: Dose-Response Effects of Acute this compound Administration on Key Phenotypes in Mecp2+/- Mice
| Phenotype | Dose (mg/kg) | Effect in Mecp2+/- Mice | Statistical Significance |
| Anxiety (Elevated Zero Maze) | 1 | No significant effect | p > 0.05 |
| 3 | Reversal of increased time in open arms | p < 0.05 | |
| 10 | No significant effect | p > 0.05 | |
| Sociability (Three-Chamber Test) | 3 | Diminished sociability | p < 0.05 |
| Social Preference (Three-Chamber Test) | 1 | No significant effect | p > 0.05 |
| 3 | Restoration of preference for novel mouse | p < 0.05 | |
| 10 | No significant effect | p > 0.05 | |
| Cognitive Function (Contextual Fear Conditioning) | 1 | No significant effect | p > 0.05 |
| 3 | Increased freezing behavior (improved memory) | p < 0.05 | |
| 10 | No significant effect | p > 0.05 | |
| Respiratory Function (Apneas) | 1 | No significant effect | p > 0.05 |
| 3 | Significant reduction in apneas | p < 0.01 | |
| 10 | Significant reduction in apneas | p < 0.001 |
Data synthesized from "Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice".
Experimental Protocols
This compound Administration
-
Compound Preparation: Dissolve this compound in a vehicle of 10% Tween 80 in sterile saline. Sonicate the solution to ensure complete dissolution. Prepare fresh on the day of the experiment.
-
Administration: Administer via intraperitoneal (IP) injection at a volume of 10 mL/kg body weight.
-
Timing: For acute studies, administer 30-60 minutes prior to the start of the behavioral assay.
Elevated Zero Maze (Anxiety)
-
Apparatus: A circular maze elevated from the floor with two open and two closed quadrants of equal size.
-
Procedure:
-
Habituate the mouse to the testing room for at least 30 minutes.
-
Place the mouse in one of the closed quadrants to begin the trial.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open and closed quadrants using an automated tracking system.
-
-
Primary Measure: Percentage of time spent in the open quadrants.
Three-Chamber Social Interaction Test (Sociability and Social Preference)
-
Apparatus: A rectangular, three-chambered box with openings between the chambers.
-
Procedure:
-
Habituation (10 minutes): Place the test mouse in the center chamber and allow it to explore all three empty chambers.
-
Sociability Phase (10 minutes): Place a novel, unfamiliar mouse ("Stranger 1") in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Record the time the test mouse spends sniffing each wire cage.
-
Social Preference Phase (10 minutes): Place a new, unfamiliar mouse ("Stranger 2") in the previously empty wire cage. Record the time the test mouse spends sniffing the now familiar "Stranger 1" versus the novel "Stranger 2".
-
-
Primary Measures: Time spent with Stranger 1 vs. the empty cage (sociability) and time spent with Stranger 2 vs. Stranger 1 (social preference).
Contextual Fear Conditioning (Cognitive Function)
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock.
-
Procedure:
-
Training Day: Place the mouse in the conditioning chamber. After a 2-minute exploration period, deliver a mild foot shock (e.g., 2 seconds, 0.5 mA). Repeat this pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Testing Day (24 hours later): Place the mouse back into the same chamber for 5 minutes without delivering a shock.
-
-
Primary Measure: Percentage of time spent "freezing" (complete immobility except for respiration) during the testing phase.
Whole-Body Plethysmography (Respiratory Function)
-
Apparatus: A whole-body plethysmography chamber connected to a pressure transducer and data acquisition system.
-
Procedure:
-
Calibrate the plethysmograph according to the manufacturer's instructions.
-
Place the mouse in the chamber and allow it to acclimate for at least 20-30 minutes.
-
Record respiratory parameters for a set period (e.g., 30-60 minutes).
-
-
Primary Measures: Frequency of apneas (cessation of breathing for >2 seconds), respiratory rate, and tidal volume.
Mandatory Visualizations
References
- 1. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Administration of the M4 PAM this compound Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate the narrow therapeutic range of VU0467154
This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating the narrow therapeutic range of VU0467154, a selective M4 positive allosteric modulator (PAM). The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2][3] It does not activate the M4 receptor directly but binds to a distinct allosteric site, increasing the receptor's sensitivity to the endogenous agonist, acetylcholine (ACh).[1][2] This potentiation of M4 signaling is the basis for its potential therapeutic effects in CNS disorders like schizophrenia and Rett syndrome.
Q2: What is meant by the "narrow therapeutic range" of this compound?
A2: The narrow therapeutic range refers to the small window between the doses that produce a desired therapeutic effect (e.g., cognitive enhancement) and doses that cause adverse or non-efficacious effects. For instance, in Mecp2+/- mouse models of Rett syndrome, a 3 mg/kg dose showed efficacy in rescuing specific phenotypes, whereas both lower (1 mg/kg) and higher (10 mg/kg) doses were ineffective or led to adverse effects like diminished sociability. Careful dose selection is therefore critical for obtaining valid and reproducible results.
Q3: What are the primary dose-limiting side effects of this compound observed in preclinical models?
A3: The primary dose-limiting effects are not pro-convulsant, which is a concern more commonly associated with M1 receptor activation. Instead, supra-therapeutic doses of this compound have been shown to cause hypolocomotion (reduced spontaneous movement) and potential social interaction deficits in rodent models. These effects are believed to be on-target, resulting from excessive potentiation of M4 receptor signaling in brain circuits that regulate motor activity and social behavior, such as the striatum.
Q4: Is pharmacological tolerance an issue with repeated dosing of this compound?
A4: Current evidence suggests that tolerance is not a significant issue. Studies involving repeated or chronic administration (e.g., 44 days) have shown that the efficacy of this compound is maintained in mouse models. Furthermore, plasma and brain concentrations of the compound after 14 consecutive days of dosing were comparable to levels after a single acute administration, suggesting it does not significantly induce its own metabolism.
Troubleshooting Guide
Problem: I am not observing the expected therapeutic effect in my experiment.
-
Possible Cause: The administered dose is outside the narrow therapeutic window (either too low or too high).
-
Troubleshooting Action:
-
Conduct a full dose-response study: The efficacy of this compound is highly dose-dependent. A single-dose experiment may miss the therapeutic window entirely. It is critical to test a range of doses, such as 1, 3, and 10 mg/kg (IP), to identify the optimal concentration for your specific model and endpoint.
-
Verify Compound Integrity: Ensure the compound has been stored correctly (dry, dark, at -20°C for long-term storage) and that the formulation (e.g., in DMSO, followed by dilution in 10% Tween 80) is prepared fresh and administered correctly.
-
Problem: I am observing significant hypolocomotion or diminished social interaction in my animal models.
-
Possible Cause: The administered dose is too high, leading to excessive M4 receptor potentiation.
-
Troubleshooting Action:
-
Reduce the Dose: This is the most direct way to mitigate these on-target adverse effects. Refer to the dose-response data in the table below; effects like hypolocomotion are more pronounced at higher concentrations (e.g., ≥3 mg/kg).
-
Characterize the Effect: If using a novel model, it is important to characterize the dose at which hypolocomotion occurs. This will define the upper limit of your therapeutic window and should be assessed in an open-field or similar locomotor activity assay.
-
Problem: My experimental results are inconsistent across cohorts or studies.
-
Possible Cause: Variability in pharmacokinetics (PK) due to experimental procedures.
-
Troubleshooting Action:
-
Standardize Administration Protocol: Ensure the route of administration (e.g., intraperitoneal, oral), vehicle, and injection volume are consistent.
-
Standardize Timing: The time between compound administration and behavioral testing must be kept constant. Based on PK studies in mice, this compound has an elimination half-life of approximately 4.7 hours following a 1 mg/kg IP injection. Testing should be conducted when brain concentrations are expected to be optimal.
-
Control for Environmental Factors: Ensure that housing, handling, and testing conditions are identical for all animals, as these can influence behavioral outcomes.
-
Data Presentation
Table 1: Summary of In Vivo Dose-Response Effects of this compound
| Dose (IP) | Species / Model | Therapeutic Efficacy Observed | Adverse Effects Observed | Reference |
| 1 mg/kg | Mouse (Mecp2+/-) | No significant rescue of social preference deficits. | - | |
| 3 mg/kg | Mouse (Mecp2+/-) | Effective: Rescued social preference deficits. | Diminished sociability (no preference for mouse over empty cup). Increased freezing during fear conditioning habituation. | |
| 10 mg/kg | Mouse (Mecp2+/-) | No significant rescue of social preference deficits. | Significant increase in freezing/stagnant behavior during fear conditioning habituation. | |
| 3-30 mg/kg | Mouse (Wild-Type) | Effective: Dose-dependent enhancement in acquisition of contextual fear conditioning. | - | |
| 30 mg/kg | Mouse (Wild-Type) | Effective: Reversal of MK-801-induced hyperlocomotion and cognitive deficits. | - |
Experimental Protocols
Protocol: Dose-Response Optimization for this compound in a Rodent Model
1. Objective: To determine the optimal dose of this compound that produces a therapeutic effect (e.g., reversal of a cognitive deficit) without causing significant motor or other adverse effects.
2. Materials:
-
This compound powder
-
Vehicle components: DMSO, Tween 80, Saline (0.9% NaCl) or Water
-
Rodent model of interest (e.g., mice)
-
Standard laboratory equipment (scales, tubes, syringes, needles)
-
Behavioral testing apparatus (e.g., novel object recognition arena, fear conditioning chamber)
3. Procedure:
-
Animal Acclimation: Acclimate animals to the housing and handling procedures for at least one week prior to the experiment.
-
Drug Preparation (prepare fresh daily):
-
Prepare a stock solution of this compound in 100% DMSO.
-
For the final injection solution, prepare a vehicle of 10% Tween 80 in 90% water or saline.
-
Serially dilute the DMSO stock into the vehicle to achieve the final desired concentrations (e.g., for 1, 3, and 10 mg/kg doses) in an injection volume of 10 mL/kg. The final concentration of DMSO should be kept low (e.g., <5%).
-
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (1 mg/kg)
-
Group 3: this compound (3 mg/kg)
-
Group 4: this compound (10 mg/kg)
-
Note: Randomly assign animals to each group (n=8-12 per group is recommended).
-
-
Administration:
-
Administer the assigned treatment (vehicle or this compound) via intraperitoneal (IP) injection.
-
Administer 60 minutes prior to behavioral testing to allow for sufficient brain penetration.
-
-
Behavioral Assessment:
-
Phase 1 (Adverse Effect Screen): 30 minutes post-injection, place animals in an open-field arena for 15-30 minutes to quantify locomotor activity (distance traveled, rearing). This will assess for hypolocomotion at different doses.
-
Phase 2 (Efficacy Testing): 60 minutes post-injection, proceed with the primary efficacy assay (e.g., novel object recognition training, contextual fear conditioning).
-
-
Data Analysis:
-
Analyze locomotor data using a one-way ANOVA to identify doses causing significant hypolocomotion compared to the vehicle group.
-
Analyze the efficacy data using the appropriate statistical test (e.g., one-way ANOVA, t-test) to identify doses that produce the desired therapeutic effect.
-
Plot the results on a dose-response curve to visualize the therapeutic window.
-
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
On-Target Validation of VU0467154: A Comparative Guide Using M4 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of VU0467154, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, with a focus on its validation using M4 knockout (KO) mouse models. The experimental data herein demonstrates the M4 receptor-dependent mechanism of action of this compound, offering crucial insights for researchers in neuropsychiatric drug discovery.
Comparative Efficacy of this compound
This compound potentiates the response of the M4 receptor to acetylcholine (ACh) without directly activating the receptor itself.[1] This selective potentiation of M4 signaling has been shown to reverse behavioral deficits in rodent models of psychiatric disorders.[2][3] The on-target activity of this compound is confirmed by the lack of efficacy in M4 KO mice, as detailed in the comparative data below.
Quantitative Analysis of this compound Potency
The following table summarizes the in vitro potency of this compound in potentiating the ACh response at M4 receptors from different species.
| Species | Receptor | pEC50 |
| Rat | M4 | 7.75 |
| Human | M4 | 6.2 |
| Cynomolgus Monkey | M4 | 6.0 |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.[4]
Experimental Validation in M4 Knockout Mice
A key validation of this compound's on-target activity comes from studies comparing its effects in wild-type (WT) mice with those in M4 receptor knockout (KO) mice. These studies unequivocally demonstrate that the physiological and behavioral effects of this compound are mediated through the M4 receptor.
Reversal of Amphetamine-Induced Hyperlocomotion
A cornerstone experiment validating the on-target effects of this compound involves its ability to reverse hyperlocomotion induced by psychostimulants like amphetamine.
Experimental Data Summary:
| Animal Model | Treatment | Outcome |
| Wild-Type Mice | Amphetamine + this compound (0.3-30 mg/kg, i.p.) | Reversal of hyperlocomotion |
| M4 KO Mice | Amphetamine + this compound (0.3-30 mg/kg, i.p.) | No reversal of hyperlocomotion |
This differential response highlights that the presence of the M4 receptor is essential for the therapeutic action of this compound in this model.[4]
Reversal of MK-801-Induced Deficits
Similarly, this compound has been shown to reverse behavioral and cognitive impairments induced by the NMDA receptor antagonist MK-801 in wild-type mice, but not in M4 KO mice. This further solidifies the M4-dependent mechanism of action of this compound.
Visualizing the Experimental and Signaling Pathways
To further clarify the experimental logic and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for on-target validation of this compound.
Caption: M4 muscarinic acetylcholine receptor signaling pathway.
Detailed Experimental Protocols
For reproducibility and comprehensive understanding, the following are detailed methodologies for key experiments cited in this guide.
Amphetamine-Induced Hyperlocomotion Model
Objective: To assess the ability of this compound to reverse amphetamine-induced hyperlocomotion in wild-type and M4 KO mice.
Animals: Adult male wild-type and M4 KO mice are used. Mice are habituated to the testing room for at least 1 hour before the experiment.
Procedure:
-
Habituation: Mice are individually placed in open-field chambers and allowed to habituate for 30-60 minutes.
-
Drug Administration:
-
This compound (0.3-30 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.
-
30 minutes after this compound/vehicle administration, amphetamine (e.g., 3 mg/kg) or saline is administered (i.p.).
-
-
Locomotor Activity Recording: Locomotor activity is recorded for 60-120 minutes immediately following amphetamine/saline administration using an automated activity monitoring system.
-
Data Analysis: Total distance traveled, horizontal activity, and vertical activity are measured. The data is analyzed using appropriate statistical methods (e.g., two-way ANOVA) to compare the effects of this compound in wild-type and M4 KO mice.
In Vitro Calcium Mobilization Assay
Objective: To determine the potency of this compound in potentiating the ACh response at the M4 receptor.
Cell Line: A stable cell line expressing the rat, human, or cynomolgus monkey M4 receptor is used (e.g., CHO or HEK293 cells).
Procedure:
-
Cell Plating: Cells are plated into 96- or 384-well plates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition:
-
A baseline fluorescent reading is taken.
-
This compound or vehicle is added to the wells at various concentrations.
-
An EC20 concentration of acetylcholine (the concentration that elicits 20% of the maximal response) is then added to the wells.
-
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The concentration-response curves for this compound are plotted, and the pEC50 values are calculated using non-linear regression analysis.
Conclusion
The collective evidence from in vitro and in vivo studies, particularly those employing M4 knockout mice, strongly supports the on-target mechanism of action of this compound. Its ability to reverse psychostimulant-induced hyperlocomotion and cognitive deficits in an M4-dependent manner validates its potential as a selective therapeutic agent. This guide provides a comprehensive overview for researchers to understand and potentially replicate these critical validation experiments.
References
Comparing VU0467154 efficacy with VU0152100
A Comparative Analysis of the M4 PAMs VU0467154 and VU0152100
In the landscape of neuroscience research and drug development, selective positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors have emerged as a promising therapeutic avenue for various neurological and psychiatric disorders. This guide provides a detailed comparison of two prominent M4 receptor PAMs, this compound and VU0152100, with a focus on their efficacy, supported by experimental data. Both compounds have been instrumental in elucidating the role of the M4 receptor in conditions such as schizophrenia and cognitive deficits.[1][2][3][4]
In Vitro Efficacy
The primary measure of efficacy for these PAMs is their ability to potentiate the response of the M4 receptor to its endogenous ligand, acetylcholine (ACh). This is typically quantified by determining the half-maximal effective concentration (EC50) or its logarithmic form (pEC50) in cellular assays.
| Compound | Target | Assay Type | Species | pEC50 | EC50 (nM) | % ACh Max Response | Reference |
| This compound | M4 | Calcium Mobilization | Rat | 7.75 ± 0.06 | 17.7 | 68% | [1] |
| M4 | Calcium Mobilization | Human | 6.20 ± 0.06 | 627 | 55% | ||
| M4 | Calcium Mobilization | Cynomolgus Monkey | 6.00 ± 0.09 | 1000 | 57% | ||
| VU0152100 | M4 | Calcium Mobilization | Rat | 6.59 ± 0.07 | 257 | 69% |
As the data indicates, this compound demonstrates significantly higher potency at the rat M4 receptor compared to VU0152100. However, it is noteworthy that the potency of this compound is lower at human and cynomolgus monkey M4 receptors.
In Vitro Selectivity
A critical aspect of the therapeutic potential of these compounds is their selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5). High selectivity minimizes off-target effects and associated adverse reactions.
| Compound | M1 Selectivity | M2 Selectivity | M3 Selectivity | M5 Selectivity | Reference |
| This compound | No potentiation at rat or human M1 | No potentiation at rat or human M2 | No potentiation at rat or human M3 | No potentiation at rat or human M5 | |
| VU0152100 | Devoid of activity at other mAChR subtypes | Devoid of activity at other mAChR subtypes | Devoid of activity at other mAChR subtypes | Devoid of activity at other mAChR subtypes |
Both this compound and VU0152100 exhibit a high degree of selectivity for the M4 receptor, a crucial characteristic for their use as research tools and potential therapeutic agents.
In Vivo Efficacy
The efficacy of these M4 PAMs has also been evaluated in preclinical animal models, particularly in assays relevant to antipsychotic activity. One such model is the amphetamine-induced hyperlocomotion model in rodents.
| Compound | Animal Model | Effect | Reference |
| This compound | Rodent models | Reverses MK-801-induced behavioral impairments and enhances associative learning. | |
| VU0152100 | Rats and wild-type mice | Dose-dependently reverses amphetamine-induced hyperlocomotion. |
Both compounds have demonstrated efficacy in relevant in vivo models, suggesting their potential to modulate dopamine signaling pathways implicated in psychosis.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental procedures used to characterize these compounds, the following diagrams are provided.
Figure 1: Simplified M4 muscarinic receptor signaling pathway.
Figure 2: General workflow for in vitro efficacy testing.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and VU0152100.
Calcium Mobilization Assay
This assay is a common method to determine the potency of Gq-coupled or Gi-coupled GPCR modulators.
Objective: To measure the ability of this compound and VU0152100 to potentiate the acetylcholine-induced increase in intracellular calcium in cells expressing the M4 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the rat or human M4 muscarinic receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Acetylcholine (ACh).
-
Test compounds (this compound, VU0152100).
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Plating: Seed the M4-expressing CHO cells into 96-well or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell adherence.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.
-
Compound Addition: After incubation, wash the cells with assay buffer to remove excess dye. Add varying concentrations of the test compounds (this compound or VU0152100) or vehicle to the wells.
-
ACh Stimulation: After a short pre-incubation with the test compound, add a fixed, sub-maximal concentration of acetylcholine (typically an EC20 concentration, the concentration that gives 20% of the maximal response) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. The data are then normalized to the response of a maximal concentration of ACh and plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the pEC50 value.
Amphetamine-Induced Hyperlocomotion
This in vivo assay is a widely used preclinical model to assess the potential antipsychotic activity of a compound.
Objective: To evaluate the ability of this compound and VU0152100 to reverse the increase in locomotor activity induced by amphetamine in rodents.
Materials:
-
Male Sprague-Dawley rats or C57BL/6J mice.
-
Amphetamine sulfate.
-
Test compounds (this compound, VU0152100).
-
Vehicle solution for compound and drug administration.
-
Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.
Procedure:
-
Acclimation: Acclimate the animals to the testing room and the activity chambers for a period (e.g., 60 minutes) before the experiment to reduce novelty-induced hyperactivity.
-
Compound Administration: Administer the test compound (this compound or VU0152100) or vehicle via the desired route (e.g., intraperitoneal injection).
-
Pre-treatment Period: Allow for a pre-treatment period (e.g., 30 minutes) for the compound to be absorbed and distributed.
-
Amphetamine Administration: Administer amphetamine or saline to the animals.
-
Locomotor Activity Recording: Immediately place the animals back into the activity chambers and record their locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 90 minutes).
-
Data Analysis: The total locomotor activity is calculated for each animal. The data are then analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the activity levels between different treatment groups (vehicle + saline, vehicle + amphetamine, compound + amphetamine). A significant reduction in amphetamine-induced hyperlocomotion by the test compound indicates potential antipsychotic-like efficacy.
Conclusion
Both this compound and VU0152100 are highly selective and effective positive allosteric modulators of the M4 muscarinic acetylcholine receptor. While this compound exhibits superior potency at the rat M4 receptor in vitro, both compounds have demonstrated promising in vivo activity in preclinical models of psychosis. The choice between these compounds for research purposes may depend on the specific experimental context, such as the species being studied and the desired dose range. The continued investigation of these and similar M4 PAMs holds significant promise for the development of novel therapeutics for schizophrenia and other disorders characterized by dopaminergic dysregulation.
References
- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator VU0152100 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of VU0467154 and Xanomeline for Muscarinic Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VU0467154, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR), and xanomeline, a non-selective muscarinic agonist with preferential activity at M1 and M4 subtypes. This document is intended to assist researchers in selecting the appropriate tool compound for their studies by presenting a side-by-side analysis of their pharmacological profiles, supported by experimental data and detailed methodologies.
At a Glance: Key Pharmacological Differences
| Feature | This compound | Xanomeline |
| Primary Target | M4 Muscarinic Acetylcholine Receptor | M1 and M4 Muscarinic Acetylcholine Receptors |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Orthosteric and Allosteric Agonist |
| Selectivity | Highly selective for the M4 receptor | Preferential for M1 and M4, but binds to all five muscarinic subtypes |
| Mode of Action | Potentiates the effect of the endogenous ligand, acetylcholine (ACh) | Directly activates the receptor |
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the binding affinities and functional potencies of this compound and xanomeline at human muscarinic acetylcholine receptors. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 |
| Xanomeline | ~15[1] | ~30[1] | ~30[1] | ~15[1] | ~30[1] |
| This compound | No significant binding | No significant binding | No significant binding | Allosteric modulator, does not directly compete with orthosteric radioligands | No significant binding |
Note: As a PAM, this compound's affinity is typically characterized by its ability to modulate the binding of an orthosteric ligand, rather than direct competition.
Table 2: Muscarinic Receptor Functional Activity (pEC50)
| Compound | M1 | M2 | M3 | M4 | M5 |
| Xanomeline | 7.6 | Partial Agonist | Weak Partial Agonist | Agonist | Partial Agonist |
| This compound | No potentiation | No potentiation | No potentiation | 6.2 (human) | No potentiation |
Note: The pEC50 for this compound reflects its potentiation of an EC20 concentration of acetylcholine. Xanomeline's functional activity at M2, M3, and M5 is complex and described as partial agonism.
Table 3: Off-Target Activity of Xanomeline
| Receptor | Activity |
| 5-HT1A | Agonist |
| 5-HT1B | Agonist |
| 5-HT2A | Antagonist |
| 5-HT2B | Antagonist |
| 5-HT2C | Antagonist |
Signaling Pathways
The distinct mechanisms of this compound and xanomeline lead to the modulation of different signaling cascades. Xanomeline, as a direct agonist, primarily activates M1 and M4 receptors, while this compound selectively enhances M4 receptor signaling in the presence of acetylcholine.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from muscarinic receptors by this compound or xanomeline.
Materials:
-
Cell membranes prepared from cells expressing the desired human muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
Test compounds (this compound, xanomeline).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For non-specific binding control wells, add a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay is used to measure the increase in intracellular calcium following the activation of Gq-coupled receptors, such as the M1 muscarinic receptor.
Objective: To determine the potency (EC50) and efficacy of xanomeline as an agonist at the M1 receptor, and to assess the potentiating effect of this compound on acetylcholine-induced calcium mobilization at the M4 receptor (when co-expressed with a promiscuous G-protein).
Materials:
-
Cells stably expressing the human M1 or M4 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (xanomeline, this compound) and acetylcholine.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Prepare serial dilutions of the test compounds in assay buffer. For assessing this compound, prepare a fixed concentration of the PAM with serial dilutions of acetylcholine.
-
Place the cell plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Add the test compounds (or ACh + PAM) to the wells and immediately begin kinetic fluorescence measurements.
-
Record the fluorescence intensity over time to capture the peak response.
-
Data Analysis: The change in fluorescence (peak - baseline) is plotted against the logarithm of the agonist concentration. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined using non-linear regression. For this compound, the potentiation is observed as a leftward shift in the acetylcholine dose-response curve.
Summary and Conclusion
This compound and xanomeline represent two distinct pharmacological approaches to modulating the muscarinic acetylcholine system.
This compound is a highly selective tool for investigating the role of the M4 receptor. Its positive allosteric modulatory mechanism offers the advantage of enhancing endogenous cholinergic signaling in a spatially and temporally precise manner, which may translate to a more favorable side-effect profile in vivo compared to direct agonists.
Xanomeline , in contrast, is a broader-spectrum agonist with a preference for M1 and M4 receptors. Its direct agonism at both receptor subtypes makes it a valuable tool for studying the combined effects of M1 and M4 activation. However, its lack of complete selectivity and its activity at other muscarinic and serotonin receptors should be considered when interpreting experimental results.
The choice between this compound and xanomeline will ultimately depend on the specific research question. For studies focused on the isolated role of M4 receptor potentiation, this compound is the superior choice. For investigations into the synergistic effects of M1 and M4 agonism, or for comparative studies with a clinically relevant, though less selective, compound, xanomeline remains a valuable research tool.
References
A Comparative Guide to the Antipsychotic-Like Effects of VU0467154 and Clozapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM), VU0467154, and the atypical antipsychotic, clozapine. The information presented is based on available preclinical data to assist researchers in understanding the distinct and overlapping pharmacological profiles of these two compounds.
Executive Summary
This compound represents a targeted approach to treating psychosis-like symptoms by selectively enhancing the function of the M4 muscarinic receptor. This contrasts with clozapine's broad pharmacological profile, which involves interactions with multiple neurotransmitter systems. While literature suggests that the antipsychotic-like effects of M4 PAMs are comparable to those of atypical antipsychotics like clozapine, direct head-to-head quantitative comparisons in preclinical models are not extensively available in published literature.[1] This guide consolidates the existing data on their mechanisms of action, and performance in key preclinical behavioral assays to provide a comprehensive comparative overview.
Mechanism of Action
This compound: A Selective M4 PAM
This compound is a positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[2] It does not activate the M4 receptor directly but potentiates the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[2] The M4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
The antipsychotic-like effects of this compound are believed to be mediated by the modulation of striatal dopamine release. M4 receptors are highly expressed on striatal spiny projection neurons.[3] Activation of these M4 receptors leads to a sustained, endocannabinoid-mediated inhibition of dopamine release from the terminals of nigrostriatal neurons, a mechanism that requires intact CB2 cannabinoid receptor signaling.[4] This indirect modulation of the dopaminergic system is a key differentiator from traditional antipsychotics.
Clozapine: A Multi-Receptor Antagonist
Clozapine is an atypical antipsychotic with a complex pharmacological profile, acting on a wide range of neurotransmitter receptors. Its therapeutic efficacy is thought to arise from a combination of these interactions, with its antagonism of dopamine D2 and serotonin 5-HT2A receptors being particularly important. Unlike typical antipsychotics, clozapine has a lower affinity for D2 receptors, which is believed to contribute to its lower risk of extrapyramidal side effects. Additionally, clozapine interacts with adrenergic, cholinergic, and histaminergic receptors, which contributes to both its therapeutic effects and its side effect profile. Interestingly, some studies suggest that clozapine can also act as a partial agonist at the M4 muscarinic receptor.
Signaling Pathway Diagrams
Data Presentation: In Vitro and In Vivo Comparisons
The following tables summarize the available data for this compound and clozapine. It is important to note that the data for each compound are derived from different studies, and direct comparisons should be made with caution.
Table 1: In Vitro Receptor Potency and Selectivity
| Compound | Primary Target | Mechanism of Action | Potency (EC50) at Rat M4 | Selectivity |
| This compound | M4 mAChR | Positive Allosteric Modulator | 17.7 nM | No activity at M1, M2, M3, or M5 receptors |
| Clozapine | Multiple | Multi-receptor antagonist | Partial agonist activity reported (EC50 = 11 nM for full agonism in one study) | Binds to D1, D2, D3, D4, 5-HT1A, 5-HT2A, 5-HT2C, α1-adrenergic, H1, and muscarinic receptors |
Table 2: In Vivo Antipsychotic-Like Effects in Rodent Models
| Preclinical Model | This compound Effects | Clozapine Effects |
| Amphetamine-Induced Hyperlocomotion | Reverses hyperlocomotion in rats and mice. Inhibits the development and expression of amphetamine sensitization. | Blocks acute amphetamine-induced hyperlocomotion. Dose-dependently slows the rhythm and reduces the vigor of amphetamine-induced stereotypy. |
| MK-801-Induced Hyperlocomotion | Produces a robust dose-dependent reversal in wild-type mice; this effect is absent in M4 knockout mice. | Reverses MK-801-induced protein changes in the thalamus and cortex of rats. |
| Prepulse Inhibition (PPI) of Acoustic Startle | Reverses amphetamine-induced disruption of PPI. | Reverses apomorphine- and neonatal ventral hippocampal lesion-induced PPI deficits in rats. Effects on PCP-induced PPI disruption are limited. In healthy humans, it increases PPI in individuals with low baseline PPI. |
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison. Specific parameters may vary between individual studies.
Amphetamine-Induced Hyperlocomotion
-
Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.
-
Apparatus: Open-field arenas equipped with infrared photobeams to automatically record locomotor activity.
-
Procedure:
-
Animals are habituated to the testing environment.
-
On the test day, animals are pre-treated with the test compound (e.g., this compound, clozapine) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
After a set pre-treatment time (e.g., 30-60 minutes), animals are administered d-amphetamine (e.g., 1-5 mg/kg, s.c.) to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis: The total locomotor activity is compared between treatment groups. A reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of antipsychotic-like potential.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Animals: Male rats (e.g., Sprague-Dawley, Wistar) or mice are used.
-
Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Animals are placed in the startle chambers and allowed to acclimate.
-
The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A non-startling acoustic stimulus (prepulse, e.g., 3-12 dB above background) is presented shortly before the startling pulse (e.g., 30-120 ms).
-
No-stimulus trials: Background noise only.
-
-
To test the effects of a psychosis-inducing agent, animals are pre-treated with a drug like apomorphine or PCP to disrupt PPI.
-
To test the effects of antipsychotics, animals are pre-treated with the test compound (e.g., this compound, clozapine) before the administration of the PPI-disrupting agent.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. The ability of a test compound to reverse the disruption of PPI is considered an indication of antipsychotic-like efficacy.
Conclusion
This compound and clozapine represent two distinct approaches to antipsychotic drug action. This compound offers a highly selective mechanism by targeting the M4 muscarinic receptor, which indirectly modulates dopamine signaling. This targeted approach may offer a favorable side-effect profile compared to the multi-receptor action of clozapine. Clozapine, while highly effective, especially in treatment-resistant schizophrenia, has a complex pharmacology that contributes to a significant side-effect burden.
The preclinical data suggest that selective M4 PAMs like this compound exhibit a robust antipsychotic-like profile. However, the lack of direct head-to-head comparative studies with clozapine makes it difficult to definitively assess their relative efficacy. Future research directly comparing these two compounds in a range of preclinical models will be crucial for a more complete understanding of the therapeutic potential of M4 PAMs in relation to established atypical antipsychotics.
References
- 1. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of prepulse inhibition through both M1 and M4 muscarinic receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic-like effects of M4 positive allosteric modulators are mediated by CB2 cannabinoid receptor-dependent inhibition of dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
Validating VU0467154's Reversal of MK-801-Induced Deficits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VU0467154, a selective M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM), and its efficacy in reversing behavioral and cognitive deficits induced by the N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801. This model is widely used in preclinical research to simulate the positive and cognitive symptoms associated with schizophrenia, which are thought to arise from NMDA receptor hypofunction.
Mechanism of Action: this compound
This compound acts as a positive allosteric modulator at the M4 muscarinic acetylcholine receptor. Unlike a direct agonist, this compound does not activate the receptor itself but enhances the affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine (ACh). The potentiation of M4 receptor signaling by this compound has been shown to counteract the downstream neurochemical and behavioral effects of NMDA receptor blockade by MK-801. This M4-dependent mechanism has been validated in studies where the effects of this compound were absent in M4 receptor knockout (KO) mice.[1][2]
Comparative Analysis with Alternative Therapeutic Strategies
While this compound shows promise, it is important to consider its performance relative to other therapeutic approaches targeting schizophrenia-like symptoms.
-
M1 Muscarinic Receptor Activation: Historically, the M1 mAChR subtype was considered the primary target for improving cognitive function.[1][3] While M1-selective agonists have demonstrated pro-cognitive effects, M4 PAMs like this compound offer a distinct mechanism with potentially different therapeutic outcomes and side-effect profiles.[4]
-
Acetylcholinesterase Inhibitors (AChEIs): Compounds like physostigmine and donepezil increase the overall levels of acetylcholine in the synapse. While some AChEIs have shown efficacy in ameliorating MK-801-induced learning and memory deficits, their clinical utility in schizophrenia has been limited, possibly due to dose-limiting side effects from non-specific cholinergic activation. Galantamine, another AChEI, was found to be ineffective in reversing MK-801-induced deficits in some studies.
-
GluN2C/GluN2D-Selective NMDA Receptor Potentiators: A more direct approach to counteract NMDA receptor hypofunction is to positively modulate the NMDA receptor itself. For instance, the GluN2C/GluN2D subunit-selective NMDA receptor potentiator, CIQ, has been shown to reverse MK-801-induced deficits in prepulse inhibition and working memory.
Data Presentation
Table 1: In Vitro Potency of M4 Positive Allosteric Modulators
| Compound | pEC50 at rat M4 | EC50 (nM) at rat M4 | Maximum Response (% of ACh Max) |
| This compound | 7.75 ± 0.06 | 17.7 | 68% |
| VU0152100 | 6.59 ± 0.07 | 257 | 69% |
| LY2033298 | 6.19 ± 0.03 | 646 | 67% |
| Data sourced from Bubser et al., 2014. |
Table 2: In Vivo Efficacy of this compound in Reversing MK-801-Induced Deficits in Mice
| Behavioral Assay | Animal Model | MK-801 Dose | This compound Dose Range | Outcome | M4 Dependence Confirmed? |
| Hyperlocomotion | Wild-type Mice | 0.1-0.3 mg/kg | 3-30 mg/kg | Robust, dose-dependent reversal | Yes (ineffective in M4 KO mice) |
| Context-Mediated Conditioned Freezing | Wild-type Mice | 0.1 mg/kg | 10 mg/kg (repeated dosing) | Attenuation of MK-801-induced deficits | Yes (effects absent in M4 KO mice) |
| Touchscreen Pairwise Visual Discrimination | Wild-type Mice | 0.1 mg/kg | 10-30 mg/kg | Reversal of deficits in learning and memory | Yes (ineffective in M4 KO mice) |
| Data compiled from Bubser et al., 2014 and Gould et al., 2017. |
Experimental Protocols
MK-801-Induced Hyperlocomotion
This assay is used to model the positive symptoms of schizophrenia.
-
Animals: Male C57BL/6J mice are typically used.
-
Apparatus: An open-field arena equipped with photobeams to track animal movement.
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes.
-
This compound or vehicle is administered intraperitoneally (i.p.).
-
After a pretreatment period (e.g., 30 minutes), MK-801 (typically 0.15-0.3 mg/kg) or saline is administered i.p.
-
Mice are immediately placed in the open-field arena, and locomotor activity (e.g., distance traveled, ambulatory counts, stereotypy) is recorded for a set duration (e.g., 60-90 minutes).
-
-
Data Analysis: The key endpoint is the reversal of MK-801-induced increases in locomotor activity by this compound.
Context-Mediated Conditioned Freezing
This task assesses associative learning and memory, which are impaired in schizophrenia.
-
Animals: Male wild-type and M4 KO mice are used to validate the mechanism of action.
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock.
-
Procedure:
-
Training Day: Mice are placed in the conditioning chamber. After a baseline period, they receive one or more footshocks (e.g., 2 seconds, 0.5 mA) paired with the context.
-
Testing Day (24 hours later): Mice are returned to the same chamber (context) without any shock delivery.
-
Drug Administration: this compound (e.g., 10 mg/kg, i.p.) or vehicle is administered daily, and MK-801 (e.g., 0.1 mg/kg, i.p.) is given prior to the training session to induce a deficit.
-
-
Data Analysis: Freezing behavior (immobility except for respiration) is scored. The primary outcome is the attenuation of the MK-801-induced reduction in freezing time by this compound.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.
-
Animals: Rats or mice.
-
Apparatus: A startle chamber that can deliver acoustic stimuli (a weak prepulse and a strong, startling pulse) and measure the startle response.
-
Procedure:
-
Animals are placed in the startle chamber and allowed to acclimate.
-
The session consists of trials with the startling pulse alone, the prepulse followed by the pulse at a specific interval (e.g., 100 ms), and no stimulus (background noise).
-
MK-801 (e.g., 0.15 mg/kg, i.p.) is administered to induce a PPI deficit.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. The reversal of the MK-801-induced PPI deficit by a test compound is the main endpoint.
Visualizations
Caption: Proposed signaling pathway of this compound in reversing MK-801 deficits.
Caption: Experimental workflow for the MK-801-induced hyperlocomotion assay.
Caption: Logical comparison of indirect vs. direct modulation to reverse NMDA hypofunction.
Conclusion
The selective M4 positive allosteric modulator, this compound, has been robustly validated in preclinical models as a potential therapeutic for the cognitive and positive symptoms of schizophrenia. Its mechanism of action, which is dependent on the M4 muscarinic receptor, has been confirmed through studies in knockout mice. This compound effectively reverses behavioral and cognitive deficits induced by the NMDA receptor antagonist MK-801 across various assays. When compared to other therapeutic strategies, this compound's targeted mechanism offers a novel approach that may provide a favorable efficacy and side-effect profile. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of M4 PAMs: A Comparative Analysis of First and Second-Generation Modulators
A new wave of selective M4 positive allosteric modulators (PAMs) is offering renewed hope for the treatment of neuropsychiatric disorders like schizophrenia. These second-generation compounds aim to build upon the successes of their predecessors while overcoming key limitations, paving the way for potentially safer and more effective therapies.
The muscarinic acetylcholine M4 receptor, a G protein-coupled receptor highly expressed in the striatum, has emerged as a promising therapeutic target for schizophrenia.[1] Activation of the M4 receptor can modulate dopamine signaling, a key pathway implicated in the positive symptoms of the disorder.[2] Positive allosteric modulators, which enhance the receptor's response to the endogenous ligand acetylcholine rather than directly activating it, offer a nuanced approach to therapeutic intervention.[2] This guide provides a comparative analysis of first and second-generation M4 PAMs, summarizing key performance data, detailing experimental protocols, and visualizing relevant biological pathways.
Key Developments from First to Second Generation
First-generation M4 PAMs, such as VU0152100 and VU0467485, were instrumental in validating the therapeutic potential of targeting the M4 receptor.[3] These compounds demonstrated efficacy in preclinical models of psychosis.[3] However, their development was often hampered by suboptimal pharmacokinetic properties and, in some cases, a reliance on a β-amino carboxamide chemical scaffold, which was associated with poor solubility and potential off-target effects.
Second-generation M4 PAMs, including the clinical candidate emraclidine (CVL-231) and the now-halted NMRA-266, were designed to address these shortcomings. A key innovation in their design has been the move away from the traditional β-amino carboxamide moiety, leading to improved drug-like properties. These newer agents are characterized by high selectivity for the M4 receptor over other muscarinic subtypes, which is anticipated to translate into a more favorable side-effect profile by minimizing off-target cholinergic activity.
Quantitative Comparison of M4 PAMs
The following tables summarize the available pharmacological and pharmacokinetic data for representative first and second-generation M4 PAMs. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions. Preclinical data for second-generation compounds, particularly those in early development, is often limited in the public domain.
Table 1: In Vitro Pharmacology
| Compound | Generation | Chemical Scaffold Feature | Target | Assay Type | EC50 (nM) | Selectivity | Reference |
| VU0152100 | First | β-amino carboxamide | rat M4 | Calcium Mobilization | 380 | >30 µM at M1, M2, M3, M5 | |
| VU0467485 | First | Thieno[2,3-b]pyridine carboxamide | human M4 | Calcium Mobilization | 78.8 | >30 µM at hM1, hM2, hM3, hM5 | |
| Emraclidine (CVL-231) | Second | Pyrrolo[3,4-b]pyridine derivative | human M4 | Not specified | Data not publicly available | Highly selective for M4 | |
| NMRA-266 | Second | Novel scaffold | human M4 | Not specified | High potency (preclinical) | Highly selective for M4 |
Table 2: Pharmacokinetic Properties
| Compound | Generation | Key PK Characteristics | Brain Penetrant | Oral Bioavailability | Half-life | Reference |
| VU0152100 | First | Centrally penetrant | Yes | Data not specified | Data not specified | |
| VU0467485 | First | Orally bioavailable | Yes | Data not specified | Data not specified | |
| Emraclidine (CVL-231) | Second | Brain-penetrant, once-daily dosing potential | Yes | Data not specified | Data not specified | |
| NMRA-266 | Second | Favorable preclinical pharmacologic profile | Yes | Data not specified | Data not specified |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: M4 receptor signaling pathway leading to antipsychotic effects.
Caption: Experimental workflow for a calcium mobilization assay.
Caption: Experimental workflow for the amphetamine-induced hyperlocomotion model.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the data.
Calcium Mobilization Assay
This assay is used to determine the in vitro potency of M4 PAMs by measuring their ability to enhance acetylcholine-induced intracellular calcium mobilization in cells engineered to express the M4 receptor.
1. Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably co-expressing the human M4 muscarinic receptor and a chimeric G-protein (Gqi5) are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and appropriate selection antibiotics.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
2. Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
3. Compound Addition:
-
The dye solution is removed, and the cells are washed with the assay buffer.
-
A range of concentrations of the test M4 PAM is added to the wells.
4. Agonist Stimulation and Signal Detection:
-
After a short pre-incubation with the PAM, a sub-maximal (EC20) concentration of acetylcholine is added to the wells.
-
The fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation).
5. Data Analysis:
-
The increase in fluorescence, indicative of intracellular calcium mobilization, is calculated.
-
The data are normalized to the response induced by a maximal concentration of acetylcholine.
-
The EC50 value for the PAM is determined by fitting the concentration-response data to a four-parameter logistic equation.
Amphetamine-Induced Hyperlocomotion in Rodents
This in vivo model is a widely used preclinical screen for potential antipsychotic drugs. It assesses the ability of a compound to reverse the hyperlocomotor activity induced by the psychostimulant amphetamine.
1. Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice are used.
-
Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
All procedures are conducted in accordance with institutional animal care and use committee guidelines.
2. Habituation:
-
Prior to testing, animals are habituated to the testing room and the open-field arenas for at least 60 minutes on consecutive days.
3. Drug Administration:
-
On the test day, animals are administered the M4 PAM test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).
-
After a pre-treatment period (e.g., 30-60 minutes), animals are administered d-amphetamine (e.g., 1-2 mg/kg, intraperitoneal) to induce hyperlocomotion.
4. Locomotor Activity Recording:
-
Immediately after amphetamine administration, animals are placed in the open-field arenas.
-
Locomotor activity is recorded for a set period (e.g., 60-90 minutes) using an automated activity monitoring system with infrared beams.
-
Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).
5. Data Analysis:
-
The locomotor activity data is typically binned into time intervals (e.g., 5 minutes).
-
The total activity over the recording period is calculated for each treatment group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine if the M4 PAM significantly reverses the amphetamine-induced hyperlocomotion compared to the vehicle-treated control group.
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the in vivo sampling and measurement of extracellular dopamine levels in specific brain regions, providing a direct assessment of the neurochemical effects of M4 PAMs.
1. Surgical Procedure:
-
Rodents are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., nucleus accumbens or striatum).
2. Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
3. Sample Collection and Analysis:
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
-
The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
4. Drug Administration and Data Analysis:
-
After establishing a stable baseline of dopamine levels, the M4 PAM is administered.
-
In some protocols, a psychostimulant like amphetamine is co-administered to assess the PAM's ability to modulate stimulated dopamine release.
-
The change in extracellular dopamine concentration over time is expressed as a percentage of the baseline levels.
-
Statistical analysis is used to compare dopamine levels between treatment groups.
Conclusion
The progression from first to second-generation M4 PAMs represents a significant advancement in the pursuit of novel treatments for schizophrenia. By improving upon the selectivity and pharmacokinetic properties of their predecessors, these newer compounds hold the promise of a more favorable safety and efficacy profile. While the recent setback with NMRA-266 highlights the challenges inherent in drug development, the continued clinical investigation of compounds like emraclidine underscores the enduring potential of this therapeutic strategy. The data and protocols presented in this guide provide a framework for understanding and evaluating the ongoing evolution of M4 PAMs as a potential new paradigm in the management of neuropsychiatric disorders.
References
- 1. Emraclidine - Wikipedia [en.wikipedia.org]
- 2. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the M4 Muscarinic Receptor as a Drug Target: A Comparative Guide to the Tool Compound VU0467154
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU0467154 with other tool compounds for validating the M4 muscarinic acetylcholine receptor (M4R) as a therapeutic target, supported by experimental data and detailed protocols.
The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), has emerged as a promising target for the treatment of neuropsychiatric disorders such as schizophrenia.[1] Positive allosteric modulators (PAMs) of the M4R offer a novel therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, potentially providing greater subtype selectivity and a more favorable side-effect profile compared to direct agonists.[2] this compound is a potent and selective M4 PAM that has become an invaluable tool compound for validating the therapeutic potential of targeting the M4 receptor.[3]
Comparative Analysis of M4 PAMs
This compound distinguishes itself from other M4 PAMs through its enhanced in vitro potency and improved pharmacokinetic properties, which have enabled extensive in vivo characterization of M4 receptor function.[4] This section compares this compound with other notable M4 PAMs.
Quantitative Data Summary
The following table summarizes the in vitro potency and efficacy of this compound in comparison to other well-characterized M4 PAMs.
| Compound | Target | Assay Type | Parameter | Value | Species | Reference |
| This compound | M4R | Calcium Mobilization | pEC50 | 7.75 ± 0.06 | Rat | |
| M4R | Calcium Mobilization | % Emax of ACh | 68% | Rat | ||
| M4R | Calcium Mobilization | pEC50 | 6.20 ± 0.06 | Human | ||
| M4R | Calcium Mobilization | % Emax of ACh | 55% | Human | ||
| M4R | Calcium Mobilization | pEC50 | 6.00 ± 0.09 | Cynomolgus Monkey | ||
| M4R | Calcium Mobilization | % Emax of ACh | 57% | Cynomolgus Monkey | ||
| VU0152100 | M4R | Calcium Mobilization | pEC50 | 6.59 ± 0.07 | Rat | |
| M4R | Calcium Mobilization | % Emax of ACh | 69% | Rat | ||
| LY2033298 | M4R | Calcium Mobilization | pEC50 | 6.19 ± 0.03 | Rat | |
| M4R | Calcium Mobilization | % Emax of ACh | 67% | Rat |
Key Findings:
-
This compound demonstrates significantly higher potency at the rat M4 receptor compared to VU0152100 and LY2033298.
-
While highly potent at the rat M4 receptor, this compound shows lower potency at human and cynomolgus monkey M4 receptors, highlighting species-specific differences.
-
All three compounds exhibit comparable maximal efficacy in potentiating the acetylcholine response.
M4 Receptor Signaling and Experimental Workflow
To understand the mechanism of action of M4 PAMs like this compound, it is crucial to visualize the underlying signaling pathways and the experimental workflows used for their characterization.
M4 Receptor Signaling Pathway
The M4 receptor primarily couples to the Gi/o family of G proteins. Activation of the M4 receptor by acetylcholine, potentiated by a PAM like this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release and neuronal excitability. Some studies also suggest that at high concentrations, M4 receptor activation might lead to an increase in cAMP via Gs coupling, particularly in systems with high receptor expression levels.
Experimental Workflow for M4 PAM Characterization
The validation of a tool compound like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and functional effects.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of M4 PAMs by measuring changes in intracellular calcium concentration upon receptor activation.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human or rat M4 receptor.
-
Reagents:
-
Fluo-4 AM or other calcium-sensitive dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Acetylcholine (ACh) as the orthosteric agonist.
-
Test compounds (e.g., this compound).
-
-
Procedure:
-
Cells are seeded in 96- or 384-well plates and grown to confluence.
-
The cells are loaded with a calcium-sensitive dye for a specified time at 37°C.
-
After washing, the cells are incubated with varying concentrations of the test compound (PAM).
-
A sub-maximal concentration of ACh (EC20) is added to stimulate the M4 receptor.
-
Changes in fluorescence, corresponding to changes in intracellular calcium, are measured using a fluorescence plate reader (e.g., FLIPR).
-
Data are analyzed to determine the EC50 (potency) and Emax (efficacy) of the PAM in potentiating the ACh response.
-
In Vivo Behavioral Models: MK-801-Induced Hyperlocomotion
This model is used to assess the antipsychotic-like potential of M4 PAMs. The non-competitive NMDA receptor antagonist MK-801 induces hyperlocomotion in rodents, which is considered a model of psychosis-like behavior.
-
Animals: Male Sprague-Dawley rats or C57BL/6J mice.
-
Apparatus: Open-field activity chambers equipped with photobeam sensors to measure locomotor activity.
-
Procedure:
-
Animals are habituated to the activity chambers for a designated period.
-
The test compound (e.g., this compound) or vehicle is administered via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a pre-treatment period, MK-801 is administered to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration.
-
The ability of the test compound to reverse MK-801-induced hyperlocomotion is quantified.
-
Selectivity Profile of this compound
A critical attribute of a tool compound is its selectivity for the target of interest. This compound has been extensively profiled against a panel of other receptors, ion channels, and transporters.
-
Primary Muscarinic Receptor Selectivity: this compound shows no potentiation of the ACh response at human M1, M2, M3, or M5 receptors, demonstrating high selectivity for the M4 subtype.
-
Broader Off-Target Screening: In a comprehensive radioligand binding screen against 57 GPCRs, ion channels, and transporters, this compound displayed a clean off-target profile. The only notable off-target activity was at the adenosine transporter, with a Ki of 98 nM for displacement of [3H]NTBI binding in guinea pig brain tissue.
Conclusion
This compound has proven to be a superior tool compound for the in vivo validation of the M4 muscarinic receptor as a drug target for neuropsychiatric disorders. Its high potency at the rodent M4 receptor, coupled with a favorable pharmacokinetic profile and excellent selectivity, has enabled robust preclinical studies demonstrating the antipsychotic and cognitive-enhancing potential of M4 PAMs. While species-specific differences in potency exist, the data generated using this compound has been instrumental in advancing our understanding of M4 receptor pharmacology and has paved the way for the development of clinically viable M4-targeted therapeutics.
References
- 1. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. Challenges in the development of an M4 PAM in vivo tool compound: The discovery of this compound and unexpected DMPK profiles of close analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Behavioral Effects with VU0467154: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects of VU0467154, a selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM). The reproducible efficacy of this compound in preclinical models of psychosis and cognitive deficits is examined alongside other M4 and M1 PAMs, offering insights for researchers in neuroscience and drug development. This document summarizes key experimental data, details methodologies for pivotal behavioral assays, and visualizes relevant signaling pathways and workflows.
Comparative Analysis of In Vitro Potency
This compound demonstrates significantly higher potency in potentiating acetylcholine (ACh) responses at the rat M4 receptor compared to other reported M4 PAMs, such as VU0152100 and LY2033298. This enhanced potency allows for more robust in vivo characterization of M4 receptor function.
| Compound | pEC50 (rat M4) | AChmax (%) | Reference |
| This compound | 7.75 ± 0.06 (17.7 nM) | 68% | [1][2] |
| VU0152100 | 6.59 ± 0.07 (257 nM) | 69% | [1][2] |
| LY2033298 | 6.19 ± 0.03 (646 nM) | 67% | [1] |
Behavioral Effects: this compound and Alternatives
This compound has been extensively characterized in rodent models, consistently demonstrating efficacy in reversing behavioral deficits relevant to schizophrenia and cognitive impairment. This section compares the reported effects of this compound with other M4 and M1 PAMs in key behavioral paradigms.
Reversal of MK-801-Induced Hyperlocomotion
A common preclinical model for antipsychotic activity, the reversal of hyperlocomotion induced by the NMDA receptor antagonist MK-801, is a key indicator of potential therapeutic efficacy.
| Compound | Target | Effect on MK-801-Induced Hyperlocomotion | Key Doses (mg/kg, i.p.) | Reference |
| This compound | M4 PAM | Robust, dose-dependent reversal | 10, 30 | |
| VU0152100 | M4 PAM | Reverses amphetamine-induced hyperlocomotion | 30, 56.6 | |
| VU0453595 | M1 PAM | Does not induce behavioral convulsions, suggesting a better safety profile | Up to 100 | |
| MK-7622 | M1 PAM (ago-PAM) | Induces behavioral convulsions at higher doses | 30, 60 |
Note: Direct comparative studies under identical conditions are limited. The effective doses and magnitude of effects can vary based on experimental parameters.
Contextual Fear Conditioning
This paradigm assesses associative learning and memory. Deficits in this task are considered relevant to the cognitive symptoms of various neuropsychiatric disorders.
| Compound | Target | Effect on Contextual Fear Conditioning | Key Doses (mg/kg, i.p.) | Reference |
| This compound | M4 PAM | Enhances acquisition of contextual and cue-mediated fear conditioning. Rescues impaired freezing behavior in Mecp2+/- mice. | 3, 10 | |
| MK-7622 | M1 PAM (ago-PAM) | Reverses scopolamine-induced deficits in contextual fear conditioning. | 3 |
Pairwise Visual Discrimination
This touchscreen-based task evaluates visual learning and cognitive flexibility, providing a translational measure of cognitive function.
| Compound | Target | Effect on Pairwise Visual Discrimination | Key Doses (mg/kg, i.p.) | Reference |
| This compound | M4 PAM | Enhances the rate of learning and acquisition. | 1, 3 |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to facilitate reproducibility and comparison of findings.
MK-801-Induced Hyperlocomotion
Objective: To assess the potential antipsychotic-like activity of a compound by measuring its ability to reverse the hyperlocomotor effects of the NMDA receptor antagonist, MK-801.
Apparatus: Open field arenas equipped with infrared photobeams to automatically track locomotor activity.
Procedure:
-
Habituation: Mice are habituated to the open field arena for a period of 60-90 minutes.
-
Compound Administration: Mice are administered the test compound (e.g., this compound) or vehicle via intraperitoneal (i.p.) injection.
-
MK-801 Challenge: After a pretreatment interval (typically 30 minutes), mice are injected with MK-801 (e.g., 0.3 mg/kg, i.p.) or saline.
-
Data Collection: Locomotor activity (total distance traveled, horizontal and vertical beam breaks) is recorded for a subsequent period of 90-120 minutes.
-
Analysis: Data is typically analyzed in time bins (e.g., 5 or 10 minutes) and as a cumulative measure over the entire recording period. A significant reduction in MK-801-induced hyperlocomotion by the test compound is indicative of antipsychotic-like potential.
Contextual Fear Conditioning
Objective: To evaluate associative learning and memory by measuring an animal's freezing response to a context previously paired with an aversive stimulus.
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric shock, and a distinct testing chamber.
Procedure:
-
Conditioning (Day 1):
-
The mouse is placed in the conditioning chamber and allowed to explore for a habituation period (e.g., 2-3 minutes).
-
A conditioned stimulus (CS), typically an auditory tone, is presented for a set duration (e.g., 30 seconds).
-
During the final seconds of the CS, an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-0.7 mA for 1-2 seconds), is delivered.
-
This CS-US pairing is repeated several times with an inter-trial interval.
-
-
Contextual Testing (Day 2):
-
The mouse is returned to the same conditioning chamber (without the CS or US).
-
Freezing behavior (the complete absence of movement except for respiration) is recorded for a set period (e.g., 5 minutes).
-
-
Cued Testing (Day 3):
-
The mouse is placed in a novel testing chamber with different visual, tactile, and olfactory cues.
-
After a baseline period, the auditory CS is presented, and freezing behavior is recorded.
-
-
Analysis: The percentage of time spent freezing during the contextual and cued tests is calculated and compared between treatment groups. Increased freezing time indicates a stronger fear memory.
Pairwise Visual Discrimination Task
Objective: To assess visual learning, discrimination, and cognitive flexibility in a touchscreen-based operant conditioning paradigm.
Apparatus: Operant chambers equipped with a touchscreen, a reward dispenser (e.g., for strawberry milkshake), and house lights.
Procedure:
-
Pre-training: Mice undergo a series of shaping steps to learn to associate touching the screen with a reward and to initiate trials.
-
Discrimination Training:
-
Two novel images are presented simultaneously on the touchscreen in a pseudorandomized left/right arrangement.
-
One image is designated as the correct stimulus (S+), and a touch to this image results in a reward.
-
A touch to the other image (incorrect stimulus, S-) results in a time-out period with the house light on.
-
Training sessions consist of a set number of trials (e.g., 30-60) per day.
-
-
Reversal Learning:
-
Once a mouse reaches a predefined performance criterion (e.g., >80% accuracy for two consecutive days), the contingencies are reversed. The former S- becomes the new S+, and the former S+ becomes the new S-.
-
-
Analysis: Key performance measures include the number of trials to reach criterion, percentage of correct choices, response latency, and errors made during the reversal phase. These metrics provide insights into learning, memory, and cognitive flexibility.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: M4 muscarinic receptor signaling pathway.
Caption: M1 muscarinic receptor signaling pathway.
Caption: General experimental workflow.
References
VU0467154: A Comparative Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of VU0467154, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. It offers a comparative assessment against other M4 PAMs and details the experimental data and protocols that substantiate its selectivity.
Executive Summary
This compound is a potent and highly selective M4 PAM that has demonstrated significant potential in preclinical research.[1] It exhibits robust potentiation of the M4 receptor response to acetylcholine (ACh) with nanomolar potency.[1] Extensive in vitro studies confirm its remarkable selectivity for the M4 receptor subtype over other muscarinic receptors (M1, M2, M3, and M5) and a broad range of other central nervous system (CNS) targets.[1] This high degree of selectivity minimizes the potential for off-target effects, making this compound a valuable tool for dissecting M4 receptor function and a promising scaffold for the development of novel therapeutics.
Comparison of In Vitro Potency
This compound displays significantly enhanced potency at the rat M4 receptor compared to earlier M4 PAMs. The following table summarizes the half-maximal effective concentration (pEC50) values for this compound and two other well-characterized M4 PAMs, VU0152100 and LY2033298, in a calcium mobilization assay.
| Compound | Species | pEC50 (nM) |
| This compound | Rat | 17.7 |
| Human | 627 | |
| Cynomolgus Monkey | 1000 | |
| VU0152100 | Rat | 257 |
| LY2033298 | Rat | 646 |
Data sourced from calcium mobilization assays potentiating an EC20 concentration of acetylcholine.[1]
Selectivity Profile of this compound
The selectivity of this compound has been rigorously evaluated through functional assays and broad binding screens.
Muscarinic Receptor Subtype Selectivity
In functional calcium mobilization assays, this compound demonstrated no potentiation of the acetylcholine response at human or rat M1, M2, M3, and M5 receptors, highlighting its exquisite selectivity for the M4 subtype.[1]
Off-Target Binding Profile
To assess its broader selectivity, this compound was screened against a panel of 57 CNS-relevant targets, including G-protein coupled receptors, ion channels, and transporters, in the Ricerca lead profiling screen. At a concentration of 10 µM, this compound showed no significant binding to any of these targets.
A secondary, more extensive screen (Cerep ancillary pharmacology radioligand binding panel) revealed that this compound has a Ki value greater than 30 μM at all tested molecular targets, with one notable exception. It displayed a Ki of 98 nM for the guinea pig adenosine transporter and an IC50 of 240 nM in a functional assay using cells expressing the human adenosine transporter.
Signaling Pathways of the M4 Receptor
The primary signaling mechanism of the M4 receptor involves its coupling to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway is central to the modulatory effects of M4 receptor activation on neuronal excitability.
Caption: M4 Receptor Signaling Pathway.
Beyond the canonical pathway, evidence suggests that the Gβγ subunits released upon M4 receptor activation can also stimulate Phosphoinositide 3-kinase (PI3K). PI3K, in turn, activates Akt, which can lead to the phosphorylation and inhibition of Glycogen Synthase Kinase 3β (GSK3β).
Experimental Protocols
The following sections detail the methodologies used to characterize the selectivity profile of this compound.
Calcium Mobilization Assay
This functional assay is used to determine the potency of M4 PAMs. As M4 receptors are Gi/o-coupled and do not typically signal through calcium mobilization, the assay utilizes Chinese Hamster Ovary (CHO) cells stably co-expressing the M4 receptor and a promiscuous G-protein, such as Gα15 or Gqi5. This engineered system redirects the M4 receptor activation to the phospholipase C pathway, resulting in a measurable intracellular calcium release.
Workflow:
Caption: Calcium Mobilization Assay Workflow.
Detailed Steps:
-
Cell Culture: CHO-K1 cells stably expressing the rat, human, or cynomolgus M4 receptor and a promiscuous G-protein are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) for approximately 1 hour at 37°C.
-
Compound Addition: The plate is placed in a fluorescence microplate reader (e.g., FlexStation). A baseline fluorescence reading is taken before the automated addition of varying concentrations of the test compound (e.g., this compound).
-
Agonist Stimulation: After a short pre-incubation with the test compound, a fixed, sub-maximal concentration of acetylcholine (typically an EC20 concentration) is added to stimulate the M4 receptors.
-
Data Acquisition and Analysis: The fluorescence intensity is measured over time to detect the calcium flux. The peak fluorescence response is normalized and plotted against the concentration of the test compound to determine the pEC50 value.
Radioligand Binding Assay
Radioligand binding assays are employed to assess the affinity of a compound for a specific receptor. For determining the selectivity of this compound, competitive binding assays were performed against a broad panel of CNS targets.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues through homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling VU0467154
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of VU0467154, a potent positive allosteric modulator of the M4 muscarinic acetylcholine receptor. Given that the substance is not yet fully tested, a cautious approach is paramount. The following procedures are based on best practices for handling potent pharmaceutical compounds and are intended to supplement, not replace, a thorough, site-specific risk assessment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | N95 or higher-rated respirator | Recommended for all handling of the solid compound to prevent inhalation of fine particles. |
| Chemical fume hood | All weighing and initial dilutions of the solid compound must be performed in a certified chemical fume hood. | |
| Hand Protection | Double nitrile gloves | Wear two pairs of nitrile gloves at all times. The outer pair should be changed immediately upon contamination or every 30-60 minutes. |
| Body Protection | Disposable lab coat | A dedicated disposable lab coat should be worn over personal clothing and changed daily or immediately upon contamination. |
| Eye Protection | Safety goggles with side shields or a face shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety and minimize contamination.
Preparation and Weighing
-
Designate a Handling Area: All work with this compound should be conducted in a designated area within a laboratory, preferably in a chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are within the fume hood.
-
Don PPE: Put on all required PPE in the correct order (lab coat, inner gloves, respirator, safety goggles, outer gloves).
-
Weighing: Carefully weigh the desired amount of this compound solid. Avoid creating dust by handling the powder gently. Use a microbalance within the fume hood if available.
Solubilization
-
Solvent Preparation: this compound is soluble in DMSO.[3] Prepare the required volume of solvent in a suitable container.
-
Dissolving the Compound: Slowly add the solvent to the solid this compound to avoid splashing. Cap the container and mix gently until the solid is fully dissolved. Sonication may be used to aid dissolution.[3]
-
Storage of Stock Solutions: Store stock solutions at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[4]
Experimental Use
-
Dilutions: Perform all serial dilutions within the chemical fume hood.
-
Cell Culture and Animal Dosing: When adding the compound to cell cultures or preparing doses for animal studies, handle the solutions with care to avoid splashes and aerosols.
-
Incubation: Clearly label all vessels containing this compound.
Decontamination and Clean-up
-
Surface Decontamination: After each use, decontaminate all surfaces and equipment within the fume hood with a suitable cleaning agent (e.g., 70% ethanol followed by a detergent solution).
-
PPE Removal: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste through a licensed contractor. Do not mix with other chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container labeled "Potent Compound Waste." |
| Liquid Waste (e.g., unused solutions) | Collect in a clearly labeled, sealed waste container. Do not pour down the drain. The container should be compatible with the solvent used (e.g., DMSO). |
| Contaminated PPE | Dispose of in a designated hazardous waste container immediately after use. |
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound from preparation to post-handling clean-up.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
